Methyl 2-amino-5-hydroxy-4-methoxybenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-5-hydroxy-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCOPZZPGYOVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630882 | |
| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50413-44-0 | |
| Record name | Methyl 2-amino-5-hydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on Methyl 2-amino-5-hydroxy-4-methoxybenzoate (CAS 50413-44-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-hydroxy-4-methoxybenzoate, with the CAS number 50413-44-0, is a substituted anthranilate derivative. Its molecular structure, featuring amino, hydroxyl, methoxy, and methyl ester functional groups, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications, particularly in the synthesis of heterocyclic compounds of medicinal interest. Due to the limited availability of public experimental data, this guide also presents predicted spectroscopic data to aid in its characterization.
Chemical Properties and Structure
This compound is a multifaceted molecule with a range of reactive sites amenable to chemical modification.
| Property | Value | Source |
| CAS Number | 50413-44-0 | N/A |
| Molecular Formula | C₉H₁₁NO₄ | [1] |
| Molecular Weight | 197.19 g/mol | [1] |
| Purity | Typically ≥95% | [2] |
The strategic placement of electron-donating groups (amino, hydroxyl, and methoxy) and an electron-withdrawing group (methyl ester) on the aromatic ring dictates its reactivity, making it a versatile precursor for a variety of chemical transformations.[3]
Synthesis
A reliable method for the synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (50 gm)
-
Ethyl acetate (300 ml)
-
10% Palladium on carbon (5 gm)
-
Hydrogen gas
-
n-Hexane (125 ml)
-
Reaction vessel suitable for hydrogenation
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, combine Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (50 gm), ethyl acetate (300 ml), and 10% palladium on carbon (5 gm).
-
Pressurize the vessel with hydrogen gas to 5-6 kg/cm ².
-
Stir the reaction mixture at room temperature for 4 hours.
-
Upon completion of the reaction, carefully filter the mixture to remove the palladium on carbon catalyst.
-
Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.
-
To the resulting residue, add n-hexane (100 ml) and stir the mixture at 0-5°C.
-
Filter the solid product and wash it with cold n-hexane (25 ml).
-
Dry the solid product to yield this compound.
Expected Yield: Approximately 40 gm (93%).[1]
Synthesis of this compound.
Spectroscopic Data (Predicted)
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 | s | 1H | Ar-H |
| ~6.5 | s | 1H | Ar-H |
| ~5.0 (broad) | s | 2H | -NH₂ |
| ~4.5 (broad) | s | 1H | -OH |
| 3.85 | s | 3H | -OCH₃ |
| 3.80 | s | 3H | -COOCH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (ester) |
| ~150 | Ar-C-OH |
| ~145 | Ar-C-OCH₃ |
| ~140 | Ar-C-NH₂ |
| ~115 | Ar-CH |
| ~110 | Ar-C-COOCH₃ |
| ~100 | Ar-CH |
| ~55 | -OCH₃ |
| ~52 | -COOCH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine) |
| 3600-3200 | O-H stretch (hydroxyl) |
| ~1700 | C=O stretch (ester) |
| ~1600 | N-H bend (amine) |
| ~1250 | C-O stretch (ester and ether) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 197 | [M]⁺ (Molecular Ion) |
| 166 | [M - OCH₃]⁺ |
| 138 | [M - COOCH₃]⁺ |
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably quinazolinones. Quinazolinones are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
The amino group of this compound serves as a key reactive site for cyclization reactions to form the pyrimidine ring of the quinazolinone core.
References
An In-depth Technical Guide to Methyl 2-amino-5-hydroxy-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular Structure and Properties
Methyl 2-amino-5-hydroxy-4-methoxybenzoate, with the CAS number 50413-44-0, is an isomer within the aminohydroxymethoxybenzoate family. The strategic placement of its functional groups dictates its chemical reactivity and potential for further chemical modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50413-44-0 | [1][2] |
| Molecular Formula | C₉H₁₁NO₄ | [1][2] |
| Molecular Weight | 197.19 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| SMILES | COC1=C(C=C(C(=C1)N)C(=O)OC)O | N/A |
| Purity | 96% | [3] |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on its chemical structure and spectroscopic principles.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | s | 1H | Ar-H |
| ~6.2-6.4 | s | 1H | Ar-H |
| ~4.5-5.5 | br s | 2H | -NH₂ |
| ~8.5-9.5 | br s | 1H | -OH |
| ~3.8 | s | 3H | -OCH₃ (ester) |
| ~3.7 | s | 3H | -OCH₃ (ether) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~168 | C=O (ester) |
| ~150-155 | Ar-C-OH |
| ~145-150 | Ar-C-OCH₃ |
| ~135-140 | Ar-C-NH₂ |
| ~115-120 | Ar-CH |
| ~100-105 | Ar-CH |
| ~95-100 | Ar-C-COOCH₃ |
| ~55 | -OCH₃ (ether) |
| ~52 | -OCH₃ (ester) |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretch (amine), O-H stretch (hydroxyl) |
| 3000-2850 | C-H stretch (aromatic and aliphatic) |
| 1720-1700 | C=O stretch (ester) |
| 1620-1580 | N-H bend (amine), C=C stretch (aromatic) |
| 1250-1200 | C-O stretch (aryl ether) |
| 1100-1000 | C-O stretch (ester) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 197 | [M]⁺ (Molecular Ion) |
| 166 | [M - OCH₃]⁺ |
| 138 | [M - COOCH₃]⁺ |
Experimental Protocols
Synthesis of this compound[4]
This protocol describes the synthesis of the title compound from Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate via catalytic hydrogenation.
Materials:
-
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
-
10% Palladium on activated carbon (Pd/C)
-
Ethyl acetate
-
Hydrogen gas
-
n-Hexane
Procedure:
-
In a suitable hydrogenation vessel, combine Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (50 gm) and 10% Palladium on carbon (5 gm) in ethyl acetate (300 ml).
-
Pressurize the vessel with hydrogen gas to 5-6 kg/cm ².
-
Stir the reaction mixture vigorously for 4 hours at room temperature.
-
Carefully depressurize the vessel and filter the reaction mixture to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethyl acetate.
-
To the resulting residue, add n-hexane (100 ml) and stir the slurry at 0-5°C.
-
Filter the solid product and wash with cold n-hexane (25 ml).
-
Dry the solid to yield this compound.
Expected Yield: Approximately 93%.
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a KBr pellet or a thin film on a salt plate.
Mass Spectrometry (MS):
-
Acquire the mass spectrum using a mass spectrometer with an electron ionization (EI) source.
-
The sample can be introduced via a direct insertion probe or gas chromatography.
Significance in Drug Discovery and Development
While the direct biological activity of this compound is not extensively documented, its structural motifs are present in various pharmacologically active molecules. Its primary significance lies in its role as a versatile starting material for the synthesis of more complex compounds.
Precursor to Quinazolinones
Aminobenzoate derivatives are key precursors in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[4][5][6][7][8] The amino and ester functionalities of this compound allow for cyclization reactions to form the quinazolinone core.
Below is a conceptual workflow illustrating the synthesis of a generic quinazolinone derivative from an aminobenzoate precursor.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Methyl 2-amino-5-hydroxy-4-methoxybenzoate50413-44-0,Purity96%_APOLLO-NMR [molbase.com]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate, a valuable intermediate in medicinal chemistry. The synthesis begins with the nitration of a suitable precursor, followed by the reduction of the nitro group to yield the final product. This document outlines the experimental protocols, quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a substituted aminobenzoate, a class of compounds that are crucial building blocks in the pharmaceutical industry for creating a wide range of therapeutic agents.[1][2] The arrangement of functional groups on the aromatic ring makes it a versatile precursor for the synthesis of complex heterocyclic compounds, such as quinazolinones, which are known for their broad biological activities.[2] The amino and carboxyl groups provide multiple points for chemical modification, which is essential for developing new drug candidates.[1]
The synthetic strategy detailed here involves a two-step process starting from a vanillic acid derivative. The first step is the esterification and nitration to form the key nitrobenzoate intermediate. The second, and most critical step, is the selective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.[3]
Experimental Protocols
This section details the step-by-step procedures for the synthesis of the nitrobenzoate precursor and its subsequent reduction to the target compound.
Step 1: Synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Nitrobenzoate Precursor)
The precursor, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, can be synthesized from 5-hydroxy-4-methoxy-2-nitrobenzoic acid.
Materials:
-
5-hydroxy-4-methoxy-2-nitrobenzoic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methyl Orthoformate
-
Ethyl Acetate
-
Ether
Procedure:
-
To a 200 ml glass container equipped with a stirrer, thermometer, and reflux condenser, add 16.0 g (75 mmol) of 5-hydroxy-4-methoxy-2-nitrobenzoic acid, 160 ml of methanol, and 4.3 ml of concentrated sulfuric acid.[4]
-
Heat the mixture to 60-70 °C and stir for 55 hours.[4]
-
Add 8.21 ml (75 mmol) of methyl orthoformate and an additional 6.5 ml of concentrated sulfuric acid. Continue to stir at 60-70 °C for another 20 hours.[4]
-
After the reaction is complete, concentrate the solution under reduced pressure.[4]
-
Filter the resulting solid, wash with ether, and dry to obtain Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.[4]
Step 2: Synthesis of this compound
The final product is obtained through the catalytic hydrogenation of the nitrobenzoate precursor. This method is highly effective for the reduction of aromatic nitro groups to amines.[3][5][6]
Materials:
-
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
-
Ethyl Acetate
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
n-hexane
Procedure:
-
In a hydrogenation vessel, combine 50 g of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, 300 ml of ethyl acetate, and 5 g of 10% palladium on carbon.[7]
-
Pressurize the vessel with hydrogen gas to 5-6 kg/cm ².[7]
-
Stir the reaction mixture for 4 hours at room temperature.[7]
-
Upon completion of the reaction (monitored by TLC or HPLC), filter the reaction mass to remove the palladium catalyst.[7]
-
Distill the filtrate to remove the ethyl acetate solvent.[7]
-
Stir the resulting residue in 100 ml of n-hexane at 0-5 °C.[7]
-
Filter the solid product and wash with 25 ml of n-hexane to yield this compound.[7]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and its precursor.
| Compound | Starting Material | Yield | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | 5-hydroxy-4-methoxy-2-nitrobenzoic acid | 87%[4] | C₉H₉NO₆[8] | 227.17[8] | 215659-03-3[8] |
| This compound | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | 93%[7] | C₉H₁₁NO₄[7] | 197.19[7] | 50413-44-0[7] |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis process from the starting acid to the final amino compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 50413-44-0 | Benchchem [benchchem.com]
- 3. nyaspubs.onlinelibrary.wiley.com [nyaspubs.onlinelibrary.wiley.com]
- 4. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 5. Hydrogenation of aromatic nitro compounds on palladium-containing anion-exchange resins - Abdullaev - Petroleum Chemistry [journals.rcsi.science]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Substituted Aminobenzoate Derivatives
Abstract
Substituted aminobenzoate derivatives represent a versatile and highly significant scaffold in medicinal chemistry and drug development. Para-aminobenzoic acid (PABA), a key building block, serves as a precursor for a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1] These derivatives are recognized for their antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] The structural adaptability of the aminobenzoate core, which permits modifications at both the amino and carboxyl groups, makes it a fertile ground for the discovery of novel therapeutics.[2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Diverse Biological Activities and Applications
The aminobenzoate scaffold is a component of numerous drugs with varied therapeutic uses.[4] Its derivatives have demonstrated a wide array of biological effects, making them valuable candidates for clinical investigation.[2][3]
Antimicrobial Activity
Para-aminobenzoic acid is an essential nutrient for many bacteria, yeasts, and plants, where it acts as a precursor for folic acid synthesis.[4][5] This metabolic pathway is vital for microbial growth and proliferation.[5] Consequently, structural analogues of PABA can act as competitive inhibitors of key enzymes in this pathway, leading to potent antimicrobial effects.[4][6]
-
Antibacterial: Sulfonamides, which mimic the structure of PABA, competitively inhibit the bacterial enzyme dihydropteroate synthase, thereby blocking folate synthesis and exerting a bacteriostatic effect.[4][5] PABA derivatives have shown activity against various strains, including Staphylococcus aureus (including MRSA), E. coli, and Pseudomonas aeruginosa.[2][3] Schiff bases of PABA have demonstrated antibacterial activity with Minimum Inhibitory Concentrations (MICs) starting from 15.62 µM against MRSA.[4][7]
-
Antifungal: Certain derivatives exhibit significant antifungal properties, with MIC values as low as 7.81 µM.[4][7]
-
Antimycobacterial: Moderate activity against mycobacteria has also been reported, with MICs often starting at 62.5 µM.[4][7]
Anticancer and Cytotoxic Activity
Numerous substituted aminobenzoate derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[2][4]
-
PI3K Inhibition: A series of 2-aminobenzothiazole derivatives showed potent activity against MCF7, MDAMB-231, and HepG2 cancer cell lines. The most potent compound, 8i, exhibited an IC50 value of 6.34 μM against the MCF7 cell line and was found to be a highly selective inhibitor of PI3Kα with an IC50 of 1.03 nM in enzyme assays.[8] This compound was shown to induce cell cycle arrest and apoptosis.[8]
-
VEGFR-2 Inhibition: Other derivatives have shown remarkable inhibitory activity against VEGFR-2, a key target in angiogenesis.[2]
-
General Cytotoxicity: Schiff bases derived from PABA have displayed notable cytotoxicity against the HepG2 cancer cell line, with IC50 values of 15.0 µM and higher.[4][7] Another chloro anilinoquinoline derivative showed potent activity against MCF-7 and A549 cancer cell lines with IC50 values of 3.42 and 5.97 µM, respectively.[2]
Neuroprotective Activity (Cholinesterase Inhibition)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the treatment of Alzheimer's disease.[9] Various aminobenzoic acid derivatives have been synthesized and identified as potent cholinesterase inhibitors.[3][9] For example, one study reported a derivative with an IC50 value of 1.66 µM against AChE, while another showed high potency against BChE with an IC50 of 2.67 µM.[9]
Other Biological Activities
-
Antioxidant: PABA and its derivatives can act as scavengers of reactive oxygen species.[4] Some benzoyl-containing derivatives have shown moderate to good antioxidant potential.[9]
-
Anti-inflammatory: Anti-inflammatory properties have been observed in various PABA compounds.[2]
-
Local Anesthetics: Modification of the carboxyl group, often through esterification, has led to the development of widely used local anesthetics like benzocaine, procaine, and tetracaine.[4]
-
Enzyme Inhibition: Derivatives of methyl 4-aminobenzoate have been shown to inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes crucial for cellular defense against oxidative stress.[10] One compound demonstrated a Ki value of 0.325 µM against GR.[10]
Mechanisms of Action
The diverse biological activities of aminobenzoate derivatives stem from their ability to interact with various molecular targets, including enzymes and cellular signaling pathways.[11]
Inhibition of Folate Synthesis
The primary mechanism for the antimicrobial action of many PABA derivatives is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in microorganisms.[4][6] Since humans do not synthesize their own folic acid (it is obtained from the diet), drugs targeting this pathway exhibit selective toxicity towards microbes.[4]
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a hallmark of many cancers. Certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of PI3Kα, the catalytic subunit of the PI3K enzyme.[8] By blocking this pathway, these compounds can suppress tumor cell migration and induce apoptosis.[8]
Acetylcholinesterase (AChE) Inhibition
In the synaptic cleft, the neurotransmitter acetylcholine (ACh) is broken down by acetylcholinesterase (AChE). Inhibiting AChE increases the concentration and duration of ACh in the synapse, which is beneficial in neurodegenerative diseases like Alzheimer's. Aminobenzoate derivatives can act as inhibitors of this enzyme.
Quantitative Data on Biological Activity
The following tables summarize the quantitative biological activity data for various substituted aminobenzoate derivatives reported in the literature.
Table 1: Antimicrobial Activity (MIC in µM)
| Compound Class | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| PABA-Schiff Bases | S. aureus (MRSA) | ≥ 15.62 | [4][7] |
| PABA-Schiff Bases | Mycobacteria | ≥ 62.5 | [4][7] |
| PABA-Schiff Bases | Fungi | ≥ 7.81 | [4][7] |
| Amino derivatives | C. neoformans, C. albicans | 0.16 mM (160 µM) |[2] |
Table 2: Anticancer and Cytotoxic Activity (IC₅₀ in µM)
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| PABA-Schiff Bases | HepG2 (Liver) | ≥ 15.0 | [4][7] |
| Chloro anilinoquinoline | MCF-7 (Breast) | 3.42 | [2] |
| Chloro anilinoquinoline | A549 (Lung) | 5.97 | [2] |
| Unspecified Derivative | T47D (Breast) | 5.08 | [2] |
| Unspecified Derivative | MCF7 (Breast) | 22.54 | [2] |
| 2-Aminobenzothiazole (8i) | MCF7 (Breast) | 6.34 | [8] |
| 2-Aminobenzothiazole (8m) | MCF7 (Breast) | 8.30 |[8] |
Table 3: Enzyme Inhibition Activity
| Compound Class | Target Enzyme | Inhibition Value | Reference |
|---|---|---|---|
| Aminobenzoic Acid Deriv. (5b) | Acetylcholinesterase (AChE) | IC₅₀ = 1.66 µM | [9] |
| Aminobenzoic Acid Deriv. (2c) | Butyrylcholinesterase (BChE) | IC₅₀ = 2.67 µM | [9] |
| 2-Aminobenzothiazole (8i) | PI3Kα | IC₅₀ = 1.03 nM | [8] |
| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | Kᵢ = 0.325 µM | [10] |
| Methyl 4-amino-2-nitrobenzoate | Glutathione S-Transferase (GST) | Kᵢ = 92.41 µM |[10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of substituted aminobenzoate derivatives.
General Workflow for Synthesis and Evaluation
The discovery process for new aminobenzoate derivatives typically follows a structured workflow from synthesis to biological characterization.
Protocol: Synthesis of a PABA-derived Schiff Base
This protocol describes the one-step synthesis of a Schiff base from 4-aminobenzoic acid and a substituted salicylaldehyde, based on methodologies described in the literature.[4]
Materials:
-
4-aminobenzoic acid (PABA)
-
Substituted salicylaldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde)
-
Methanol, absolute
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve 10 mmol of 4-aminobenzoic acid in 50 mL of warm absolute methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Aldehyde: To this solution, add 10 mmol of the substituted salicylaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The product will typically precipitate as a colored solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.[4]
Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a bacterial strain.
Materials:
-
Synthesized aminobenzoate derivative, dissolved in DMSO to a stock concentration (e.g., 10 mg/mL).
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).
Procedure:
-
Preparation of Plates: Add 100 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock compound solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of compound concentrations.
-
Controls: Prepare a positive control well (MHB + bacteria, no compound) and a negative control well (MHB only, no bacteria).
-
Inoculation: Prepare a working bacterial suspension by diluting the 0.5 McFarland stock in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance with a plate reader.
Conclusion and Future Outlook
Substituted aminobenzoate derivatives continue to be a highly promising and productive scaffold in the field of drug discovery. Their proven efficacy across a range of biological targets—from bacterial enzymes to critical regulators of cancer cell signaling—underscores their therapeutic potential. The structural simplicity and synthetic accessibility of the aminobenzoate core allow for extensive chemical modification, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring novel substitutions, leveraging computational modeling for rational design, and conducting further in-vivo studies to translate the potent in-vitro activities of these compounds into viable clinical candidates.[2][12] The continued investigation into their mechanisms of action will further illuminate new therapeutic strategies and applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 6. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iajesm.in [iajesm.in]
- 12. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of Aminobenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminobenzoic acid and its derivatives represent a versatile class of compounds with a rich history in medicinal chemistry. From their early use as components of local anesthetics and sunscreens to their current investigation as potent agents against a spectrum of diseases, these molecules continue to be a focal point of drug discovery and development. The structural simplicity of the aminobenzoic acid scaffold, featuring a benzene ring substituted with amino and carboxylic acid groups, allows for extensive chemical modification, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of para-, meta-, and ortho-aminobenzoic acid derivatives, with a focus on their quantitative efficacy, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
Antimicrobial Applications
Derivatives of para-aminobenzoic acid (PABA) are well-established as antimicrobial agents, primarily through their role as antimetabolites in the bacterial folic acid synthesis pathway.[1] Sulfonamides, structural analogs of PABA, competitively inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial survival but absent in humans.[1] This selective toxicity has made PABA derivatives a cornerstone of antibacterial therapy. More recent research has expanded to other derivatives, including Schiff bases, which have demonstrated significant activity against various bacterial and fungal pathogens.
Quantitative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of various aminobenzoic acid derivatives against different microbial strains.
| Derivative Class | Specific Derivative | Target Organism | MIC (µM) | Reference |
| PABA Schiff Bases | 4-[(5-Nitrofurfurylidene)amino]benzoic acid | Staphylococcus aureus (MRSA) | 15.62 | [2][3] |
| 4-[(2-Hydroxybenzylidene)amino]benzoic acid | Staphylococcus aureus (MRSA) | >250 | [2][3] | |
| Cyanostyrylquinoxalinyl-based PABA | Various bacterial strains | 7.9 - 31 | [4] | |
| PABA Analogs | Thienopyrimidinylamino-N-phenylbenzamide | S. aureus (MRSA) | 4 µg/mL | |
| Benzimidazoles derived from PABA | Listeria monocytogenes | 15.62 µg/mL | ||
| Anthranilic Acid Derivatives | Zinc complex of an anthranilic acid derivative | E. coli and S. aureus | Not specified in IC50/MIC | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A widely used method for assessing the antimicrobial potency of a compound is the tube dilution method.
Objective: To determine the lowest concentration of an aminobenzoic acid derivative that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test compounds (aminobenzoic acid derivatives)
-
Standard antimicrobial agent (e.g., Norfloxacin, Ciprofloxacin)
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans, A. niger)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Sterile test tubes
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the stock solution in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, typically corresponding to a specific McFarland turbidity standard.
-
Inoculation: Add a standardized volume of the microbial inoculum to each tube containing the diluted test compound, as well as to positive (broth with inoculum, no drug) and negative (broth only) control tubes.
-
Incubation: Incubate the tubes under appropriate conditions. For bacteria, this is typically at 37°C for 24 hours. For fungi like A. niger, incubation is at 25°C for 7 days, and for C. albicans, at 37°C for 48 hours.[6]
-
Determination of MIC: Following incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Signaling Pathway and Mechanism of Action
The primary antibacterial mechanism of PABA derivatives involves the inhibition of the bacterial folate synthesis pathway.
Caption: Inhibition of bacterial dihydropteroate synthase by PABA derivatives.
Anticancer Applications
Anthranilic acid (ortho-aminobenzoic acid) derivatives have emerged as promising candidates in cancer therapy. Their mechanisms of action are diverse and include the induction of apoptosis, and inhibition of key signaling pathways involved in cell proliferation and survival, such as the Hedgehog and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8][9]
Quantitative Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values of various aminobenzoic acid derivatives against different cancer cell lines.
| Derivative Class | Specific Derivative | Cancer Cell Line | Efficacy Metric | Value | Reference |
| Anthranilic Acid Esters | Pyridinyl ester of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid | Full panel of human tumor cell lines | GI50 | < 10⁻⁷ M | [7][10] |
| Anthranilic Acid Hybrids | A zinc complex of an anthranilic acid derivative | A549 (Lung) | IC50 | 1.369 µM | [5] |
| A zinc complex of an anthranilic acid derivative | HeLa (Cervical) | IC50 | 2.129 µM | [5] | |
| Substituted anthranilic acid derivative (Compound 26) | HeLa (Cervical) | IC50 | 6.6 µM | [5] | |
| Substituted anthranilic acid derivatives (Compounds 24 & 25) | RKO (Colon) | IC50 | 8.4 µM & 9.7 µM | [5] | |
| PABA Derivatives | 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | HepG2 (Liver) | IC50 | 15.0 µM | [2][3] |
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Caco-2 (Colon) | IC50 | 23.31 µM | ||
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | MCF-7 (Breast) | IC50 | 72.22 µM | ||
| Hexadecyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | HepG2 (Liver) | IC50 | 53.29 µM |
Experimental Protocol: In Vitro Anticancer Screening (NCI-60 Human Tumor Cell Line Screen)
The U.S. National Cancer Institute (NCI) has a standardized protocol for screening potential anticancer agents against a panel of 60 human tumor cell lines.
Objective: To evaluate the in vitro antiproliferative activity of a test compound across a diverse panel of human cancer cell lines.
Materials:
-
60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Test compound (anthranilic acid derivative).
-
Growth medium (e.g., RPMI 1640) supplemented with fetal bovine serum.
-
Sulforhodamine B (SRB) protein stain.
-
Microtiter plates (96-well).
Procedure:
-
Cell Plating: The cancer cell lines are grown in the appropriate medium and then plated into 96-well microtiter plates.
-
Compound Addition: After a 24-hour pre-incubation period, the test compound is added at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Staining: The assay is terminated by fixing the cells with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B, a protein-binding dye.
-
Measurement: The excess dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine the relative cell growth.
-
Data Analysis: The results are expressed as the concentration of the compound that inhibits cell growth by 50% (GI50).
Signaling Pathways in Cancer
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[1] Some anthranilic acid derivatives have been shown to inhibit this pathway.[8][9]
Caption: Putative inhibition of the Hedgehog signaling pathway by anthranilic acid derivatives.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature of many cancers. Anthranilic acid derivatives have been identified as potential inhibitors of this pathway.[8][9]
Caption: Potential modulation of the MAPK signaling pathway by anthranilic acid derivatives.
Neuroprotective Applications in Alzheimer's Disease
Derivatives of aminobenzoic acid, particularly PABA, are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. One of the primary mechanisms explored is the inhibition of cholinesterase enzymes, which leads to an increase in the levels of the neurotransmitter acetylcholine in the brain.[4][11]
Quantitative Cholinesterase Inhibition
The following table summarizes the IC50 values of various aminobenzoic acid derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Derivative Class | Specific Derivative | Enzyme | IC50 (µM) | Reference |
| PABA Derivatives | 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | AChE | 7.49 | [4] |
| Benzylaminobenzoic acid | BChE | 2.67 | [4] | |
| Aminobenzoic Acid Derivatives | Compound 5b | AChE | 1.66 | [11] |
| Compound 2c | BChE | 2.67 | [11] |
Experimental Protocol: Cholinesterase Inhibition Assay
Ellman's method is a widely used colorimetric assay to measure cholinesterase activity and its inhibition.
Objective: To determine the in vitro inhibitory potential of aminobenzoic acid derivatives against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
Materials:
-
Test compounds (aminobenzoic acid derivatives)
-
Standard inhibitor (e.g., Donepezil)
-
AChE or BChE enzyme solution
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE or BChE enzyme solution to each well and incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Substrate Addition: Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measurement: The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). The rate of color formation is measured spectrophotometrically at 412 nm over a period of time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value is then determined from the dose-response curve.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of these derivatives in the context of Alzheimer's disease is the inhibition of cholinesterase, which increases the availability of acetylcholine in the synaptic cleft.
Caption: Inhibition of cholinesterase by aminobenzoic acid derivatives.
Anti-inflammatory and Other Applications
Aminobenzoic acid derivatives, particularly those of anthranilic acid, have a long history of use as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[12]
Quantitative Anti-inflammatory Activity
| Derivative Class | Specific Derivative | Assay | IC50 (µg/mL) | Reference |
| PABA Derivatives | Derivative of DAB-1 | Nitric oxide production inhibition | Not specified in IC50 | [13] |
| Anthranilic Acid Hybrids | Hybrid 4c | Albumin denaturation | 13.6 | [14] |
| Hybrid 4d | Albumin denaturation | 15.9 | [14] |
Experimental Workflow: Synthesis and Evaluation
The development of novel aminobenzoic acid derivatives for therapeutic use typically follows a structured workflow.
Caption: A generalized workflow for the development of aminobenzoic acid derivatives.
Conclusion
The aminobenzoic acid scaffold continues to be a highly valuable platform in the quest for novel therapeutics. The derivatives of para-, meta-, and ortho-aminobenzoic acid have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, neuroprotective, and anti-inflammatory effects. The ability to readily modify the core structure allows for the fine-tuning of their pharmacological profiles, enhancing potency and selectivity. The data and methodologies presented in this guide underscore the significant therapeutic potential of this class of compounds and provide a foundation for further research and development in this exciting field. Future investigations focused on elucidating detailed mechanisms of action and exploring novel chemical space around the aminobenzoic acid core are poised to yield the next generation of innovative medicines.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2008114275A2 - Anthranilic acid derivatives as anticancer agents and process for the preparation thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 7. pnas.org [pnas.org]
- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A small molecule that binds Hedgehog and blocks its signaling in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate and Related Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for key isomers of methyl aminohydroxymethoxybenzoate, including Methyl 2-amino-4-hydroxy-5-methoxybenzoate. Due to the limited availability of public data for Methyl 2-amino-5-hydroxy-4-methoxybenzoate, this document focuses on presenting available data for its closely related structural isomers, offering valuable comparative insights for researchers in the field.
Introduction
This compound and its isomers are substituted aromatic compounds that are of interest in medicinal chemistry and drug development. A thorough understanding of their molecular structure is crucial for elucidating their chemical properties and biological activities. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide summarizes the available spectroscopic data for key isomers and outlines the general experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for isomers and derivatives of methyl aminohydroxymethoxybenzoate. Careful attention should be paid to the specific isomer for which the data is reported.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | CDCl₃ | 2.28–2.42 (m, 2H), 3.77 (t, J = 6.2 Hz, 2H), 3.91 (s, 3H), 3.96 (s, 3H), 4.24 (t, J = 6.0 Hz, 2H), 7.08 (s, 1H), 7.49 (s, 1H)[1] |
| Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | Not Specified | 2.10-2.31 (tt, 2H), 3.72 (t, 2H), 3.83 (s, 3H), 4.02 (t, 2H), 6.98 (d, 1H), 7.89 (s, 1H), 8.02 (d, 1H), 9.03-9.42 (b, 1H)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | CDCl₃ | 31.82, 41.00, 53.21, 56.54, 66.03, 108.32, 111.02, 121.89, 141.08, 149.54, 152.84, 166.25[1] |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Method | m/z (Mass-to-Charge Ratio) |
| Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | ES | 304.1 (M+1)[1] |
| Methyl 4-methoxybenzoate | Electron Ionization | 166 (M+), 135, 107, 77, 50 |
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of spectroscopic data, based on common laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 500 MHz.[2] The sample is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly Tetramethylsilane (TMS).[2]
Mass Spectrometry (MS)
Mass spectra are often obtained using an Agilent 1100LC/MS Spectrometry system or a similar instrument.[2] Electrospray ionization (ESI) is a common technique for generating ions of the analyte.[1]
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. The resulting spectrum shows the absorption of infrared radiation at various wavenumbers, corresponding to the vibrational frequencies of the molecule's functional groups.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of the target compounds.
References
An In-depth Technical Guide to the Solubility of Methyl 2-amino-5-hydroxy-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the solubility characteristics of methyl 2-amino-5-hydroxy-4-methoxybenzoate. In the absence of specific quantitative solubility data in publicly available literature, this document focuses on the predicted qualitative solubility in common laboratory solvents, based on the compound's structural features and general chemical principles. Furthermore, it offers comprehensive, standardized experimental protocols for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory work, including reaction chemistry, purification, and formulation development involving this compound.
Introduction
This compound is a substituted aromatic compound featuring amino, hydroxyl, methoxy, and methyl ester functional groups. These groups collectively influence its polarity, hydrogen bonding capabilities, and ultimately, its solubility in various solvents. An understanding of its solubility is critical for its application in organic synthesis, medicinal chemistry, and materials science, impacting solvent selection for reactions, extractions, chromatography, and formulation.[1] This guide outlines the expected solubility profile and provides methodologies for its empirical determination.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Slightly Soluble | The amino and hydroxyl groups can form hydrogen bonds with water, but the overall molecule with its aromatic ring and ester group may have limited aqueous solubility. |
| Methanol | Polar Protic | Soluble | Methanol is a polar protic solvent that can engage in hydrogen bonding with the solute. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding ability should facilitate dissolution. |
| Acetone | Polar Aprotic | Soluble | The polarity of acetone should allow it to dissolve the compound, though it cannot act as a hydrogen bond donor. |
| Ethyl Acetate | Moderately Polar | Moderately Soluble | As a moderately polar solvent, it is expected to have a reasonable capacity to dissolve the compound. |
| Dichloromethane (DCM) | Nonpolar | Slightly Soluble | The nonpolar nature of DCM may limit its ability to dissolve the polar functional groups of the compound. |
| Chloroform | Nonpolar | Slightly Soluble | Similar to DCM, chloroform is a nonpolar solvent and is expected to be a poor solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds, including those with multiple polar functional groups. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the compound. |
Disclaimer: The solubility predictions in this table are qualitative and based on chemical principles. Experimental verification is essential for obtaining accurate quantitative data.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental methods should be employed. The following are detailed protocols for determining solubility in the laboratory.
A preliminary assessment of solubility can be performed to quickly classify the compound's behavior in various solvents.
Procedure:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the selected solvent in small portions (e.g., 0.2 mL at a time).
-
After each addition, vortex or shake the test tube vigorously for 30 seconds.
-
Observe and record whether the solid dissolves completely.
-
Based on the amount of solvent required, classify the solubility as very soluble, soluble, slightly soluble, or insoluble.
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound (high purity)
-
Analytical grade solvents
-
Screw-capped vials or flasks
-
Thermostatically controlled orbital shaker or magnetic stirrer
-
Analytical balance
-
Filtration device (e.g., 0.45 µm syringe filter)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium.
-
After agitation, allow the vial to stand undisturbed at the same temperature to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.
Procedure:
-
Preparation of Standard Curve:
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration.
-
Perform serial dilutions to create a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Dilute the filtered saturated solution obtained from the shake-flask method to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Calculate the concentration of the diluted sample using the equation from the standard curve.
-
Multiply the result by the dilution factor to determine the solubility of the compound.
-
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and classification.
Caption: Experimental workflow for quantitative solubility determination.
Caption: Logical workflow for qualitative solubility classification.
References
Discovery and history of substituted aminobenzoates in medicinal chemistry
An In-depth Technical Guide to the Discovery and History of Substituted Aminobenzoates in Medicinal Chemistry
Introduction: From Coca Leaves to Rational Drug Design
The journey of substituted aminobenzoates in medicinal chemistry is a compelling narrative of scientific progression, moving from the serendipitous discovery of a natural product's anesthetic properties to the rational design of synthetic molecules with improved efficacy and safety. The story begins with cocaine, an alkaloid extracted from the leaves of the coca plant (Erythroxylum coca). In 1884, Austrian ophthalmologist Karl Koller first demonstrated its use as a topical anesthetic in surgery, a discovery that revolutionized medical procedures by enabling localized, reversible nerve blockade.[1][2][3] However, the clinical utility of cocaine was hampered by its significant toxicity and addictive potential, prompting a concerted effort within the scientific community to develop safer, synthetic alternatives.[3][4]
This quest led to the investigation of the p-aminobenzoic acid (PABA) scaffold, a crucial building block that would become the foundation for the first generation of synthetic local anesthetics.[5][6] The development of these agents, primarily esters of aromatic aminobenzoic acids, not only provided essential tools for clinical practice but also laid the groundwork for understanding the fundamental principles of local anesthesia, including the mechanism of nerve impulse blockade and the critical structure-activity relationships (SAR) that govern a molecule's anesthetic profile. This guide provides a technical overview of the discovery, development, and mechanism of action of these foundational compounds.
Early Discoveries and Key Milestones
The structural elucidation of cocaine was the critical first step, revealing that its anesthetic properties could be attributed to its benzoic acid ester component. This insight guided chemists to synthesize simpler molecules that retained the essential structural features required for anesthesia while eliminating the components responsible for toxicity and addiction.
Benzocaine (1890): The First Synthetic Ester Anesthetic
In 1890, German chemist Eduard Ritsert synthesized ethyl 4-aminobenzoate, later named Benzocaine.[1][3] This compound represented a significant simplification of the cocaine structure, consisting of a p-aminobenzoic acid core esterified with ethanol. Benzocaine was proven to have a local anesthetic effect but was severely limited by its poor water solubility.[1][3] This characteristic rendered it unsuitable for injection and restricted its use to topical applications on skin and mucous membranes, where it is still used today.[1][3]
Procaine (1904): The First Injectable Synthetic Local Anesthetic
The major breakthrough came in 1904 when Alfred Einhorn, working to create a non-addictive substitute for cocaine, synthesized procaine.[1] First marketed in 1905 under the trade name Novocain, procaine overcame the primary limitation of benzocaine.[7] By incorporating a hydrophilic diethylamino group at the end of the ester side chain, Einhorn created a molecule that was sufficiently water-soluble to be formulated for injection.[1]
The discovery of procaine was a landmark achievement. It established the p-aminobenzoate structure as the essential pharmacophore for a new class of local anesthetics and demonstrated the classic three-part structure that would define these drugs for decades: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic amine group.[1] Though largely replaced by more advanced agents, procaine's development was a pivotal moment in the history of medicinal chemistry.[4]
Core Chemical Structure and Structure-Activity Relationships (SAR)
The typical structure of a substituted aminobenzoate local anesthetic can be divided into three key components. The systematic modification of these components has been crucial in developing new agents with specific clinical characteristics.
-
Lipophilic Aromatic Group: This is typically a p-aminobenzoic acid (PABA) ring. This portion of the molecule is essential for its ability to penetrate the lipid-rich nerve membrane.
-
Intermediate Linkage: In this class of drugs, the link is an ester bond . The nature of this bond is a key determinant of the drug's metabolism (hydrolyzed by plasma pseudocholinesterases) and is also associated with a higher incidence of allergic reactions due to its breakdown into PABA.[4]
-
Hydrophilic Amino Group: This is usually a tertiary amine. This group is crucial for the molecule's water solubility and its ability to bind to the sodium channel receptor. The pKa of this amine group determines the proportion of charged and uncharged molecules at physiological pH, which in turn affects the onset of action.[8]
The interplay between these components dictates the anesthetic's clinical profile.
-
Lipid Solubility: Increasing the lipophilicity of the aromatic ring generally increases the potency and duration of action of the anesthetic, as it can more readily penetrate the nerve membrane.
-
pKa: The pKa of the hydrophilic amine influences the speed of onset. Anesthetics with a pKa closer to the physiological pH (7.4) will have a higher proportion of the uncharged base form, allowing for faster diffusion across the nerve sheath and a quicker onset of action.[9][10]
-
Protein Binding: The degree to which the anesthetic binds to proteins in the sodium channel and surrounding tissues correlates with its duration of action. Higher protein binding leads to a longer-lasting block.[9]
Data Presentation: Key Aminobenzoate Anesthetics
The following tables summarize the key compounds and their physicochemical properties.
Table 1: Milestones in the Development of Substituted Aminobenzoate Local Anesthetics
| Compound Name | Year of Synthesis | Key Structural Features | Primary Clinical Characteristics |
| Benzocaine | 1890 | Ethyl ester of p-aminobenzoic acid. Lacks a hydrophilic amine tail. | Poorly water-soluble; used only for topical anesthesia.[1][3] |
| Procaine | 1904 | Diethylaminoethyl ester of p-aminobenzoic acid. The first injectable agent. | Low potency, slow onset, and short duration of action.[1][4][7] |
| Tetracaine | 1928 | Butylaminoethyl ester of p-aminobenzoic acid. Increased lipophilicity. | High potency and long duration of action, but also higher systemic toxicity.[3][4] |
Table 2: Physicochemical Properties and Anesthetic Profile
| Compound | pKa | Lipid Solubility (Relative) | Protein Binding (%) | Onset of Action | Potency (Relative to Procaine) | Duration of Action |
| Procaine | 8.9 | 1 | 6 | Slow | 1 | Short |
| Tetracaine | 8.5 | 80 | 76 | Slow | 16 | Long |
Note: Data is compiled from various pharmacology resources. Exact values can vary slightly between sources.
Mechanism of Action: The Sodium Channel Blockade
Substituted aminobenzoates exert their anesthetic effect by blocking the propagation of nerve impulses. They achieve this by specifically inhibiting voltage-gated sodium channels within the nerve cell membrane.[9][11]
The process is pH-dependent:
-
Penetration: Local anesthetics are weak bases and are typically prepared as acidic salts to enhance their water solubility.[8][10] Upon injection into tissues with a physiological pH of ~7.4, the equilibrium shifts, and a significant fraction of the anesthetic molecules become uncharged (lipophilic base form).[10] This uncharged form is necessary to cross the lipid bilayer of the neuronal membrane and enter the axoplasm.[8][9][11]
-
Ionization: Once inside the cell, the slightly more acidic intracellular environment (pH ~6.9) causes the molecule to re-equilibrate, with a larger proportion becoming protonated (charged cation form).[8][10] This phenomenon is known as "ion-trapping."[11]
-
Binding and Blockade: It is the charged, cationic form of the anesthetic that binds to a specific receptor site on the inner portion of the voltage-gated sodium channel.[8][11] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[9][10] The nerve impulse is effectively stopped, resulting in a loss of sensation. This blockade is often described as "use-dependent," meaning the anesthetic binds more readily to sodium channels that are frequently opening, as occurs in rapidly firing neurons transmitting pain signals.[9]
Mandatory Visualizations
Diagram: General Synthetic Pathway
References
- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
- 3. The Development of Local Anesthetics | Anesthesia Key [aneskey.com]
- 4. researchgate.net [researchgate.net]
- 5. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. scribd.com [scribd.com]
- 8. Video: Local Anesthetics: Mechanism of Action [jove.com]
- 9. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Local anesthetic - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for Methyl 2-amino-5-hydroxy-4-methoxybenzoate
Abstract
This application note provides a detailed, two-step protocol for the synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate, a valuable substituted aminobenzoate derivative with applications in medicinal chemistry and organic synthesis.[1] The synthesis commences with the nitration of vanillin to produce 5-nitrovanillin, followed by oxidation to 5-hydroxy-4-methoxy-2-nitrobenzoic acid. Subsequent esterification yields the key intermediate, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. The final step involves the catalytic hydrogenation of the nitro group to afford the target compound. This protocol is intended for researchers, scientists, and professionals in drug development, offering a clear and reproducible methodology.
Introduction
Substituted aminobenzoates are crucial building blocks in the synthesis of various heterocyclic compounds, including quinazolinones, which are known for their broad spectrum of biological activities such as anticancer and antiviral properties.[1] The title compound, this compound, possesses a strategic arrangement of electron-donating groups, making it a versatile precursor for the development of novel pharmacologically active molecules.[1] This document outlines a reliable and efficient synthesis route, providing detailed experimental procedures and data presentation to facilitate its adoption in a laboratory setting.
Overall Reaction Scheme
Caption: Overall synthesis scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
This step is divided into three sub-steps: nitration of vanillin, oxidation to the carboxylic acid, and finally esterification.
1a. Nitration of Vanillin to 5-Nitrovanillin
-
Procedure: In a flask equipped with a stirrer and cooled in an ice bath, dissolve vanillin in a suitable solvent such as dichloromethane.[2] Slowly add a nitrating mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 10°C.[3][4][5] After the addition is complete, allow the reaction to stir for an additional 30 minutes in the ice bath, then warm to room temperature and stir for another 20 minutes.[2] The reaction mixture is then quenched by pouring it into ice water, leading to the precipitation of a yellow solid.[2][6][7] The solid is collected by vacuum filtration and washed with cold water to yield the crude 5-nitrovanillin.[2][7]
1b. Oxidation of 5-Nitrovanillin to 5-Hydroxy-4-methoxy-2-nitrobenzoic acid
-
Procedure: The crude 5-nitrovanillin is oxidized to the corresponding carboxylic acid. A common method for oxidizing aldehydes to carboxylic acids is the use of an oxidizing agent like potassium permanganate or silver oxide. For a similar compound, vanillin is oxidized to vanillic acid using freshly precipitated silver oxide in the presence of sodium hydroxide.[1] This methodology can be adapted for 5-nitrovanillin.
1c. Esterification to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
-
Procedure: To a solution of 5-hydroxy-4-methoxy-2-nitrobenzoic acid (16.0 g, 75 mmol) in methanol (160 ml), add concentrated sulfuric acid (4.3 ml) as a catalyst.[8] Heat the mixture at 60-70°C with stirring for approximately 55 hours.[8] After completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is filtered, washed with ether, and dried to obtain Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate as a pale yellow solid.[8] An isolation yield of 87% has been reported for this step.[8]
Step 2: Synthesis of this compound
This final step involves the reduction of the nitro group of the intermediate synthesized in Step 1.
-
Procedure: In a hydrogenation vessel, a mixture of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (50 gm), ethyl acetate (300 ml), and 10% palladium on carbon (5 gm) is subjected to hydrogenation. The reaction is carried out under a hydrogen gas pressure of 5-6 kg for 4 hours. Upon completion, the reaction mass is filtered to remove the palladium catalyst. The filtrate is then concentrated by distilling off the solvent. The obtained residue is stirred in n-hexane (100 ml) at a temperature of 0-5°C. The resulting solid product is collected by filtration and washed with n-hexane (25 ml) to yield this compound. A yield of 93% (40 gm) has been reported for this reduction step.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| Vanillin | C₈H₈O₃ | 152.15 | White crystalline solid | 121-33-5 |
| 5-Nitrovanillin | C₈H₇NO₅ | 197.14 | Yellow solid | 6635-20-7 |
| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | C₈H₇NO₆ | 213.14 | Yellow solid | 31839-20-0 |
| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C₉H₉NO₆ | 227.17 | Pale yellow solid | 215659-03-3 |
| This compound | C₉H₁₁NO₄ | 197.19 | Solid | 50413-44-0 |
Table 2: Summary of Reaction Parameters and Yields
| Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1a. Nitration | Vanillin | Nitric acid, Sulfuric acid | Dichloromethane | ~50 min | 0-10°C, then RT | High |
| 1b. Oxidation | 5-Nitrovanillin | Oxidizing agent (e.g., Ag₂O, NaOH) | Water | - | - | - |
| 1c. Esterification | 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | Methanol, Sulfuric acid | Methanol | 55 hours | 60-70°C | 87% |
| 2. Reduction | Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | H₂, 10% Pd/C | Ethyl acetate | 4 hours | Room Temperature | 93% |
Synthesis Workflow Diagram
Caption: Workflow diagram for the synthesis of this compound.
Safety Precautions
-
Handle concentrated acids (nitric and sulfuric acid) with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions and the formation of byproducts.
-
Hydrogenation should be performed in a designated area with appropriate safety measures for handling flammable gases under pressure.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step process, involving the formation of a nitro-intermediate followed by catalytic reduction, is an efficient route to the target molecule. The clear presentation of experimental details, quantitative data, and a visual workflow is intended to support researchers in the successful replication of this synthesis for applications in medicinal chemistry and drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. google.com [google.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. ochem.weebly.com [ochem.weebly.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
Application of Methyl 2-amino-5-hydroxy-4-methoxybenzoate in Quinazolinone Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of quinazolinone derivatives utilizing Methyl 2-amino-5-hydroxy-4-methoxybenzoate as a key starting material. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved drugs. Their diverse pharmacological activities, such as anticancer, anti-inflammatory, and anticonvulsant properties, make the development of efficient synthetic routes to novel quinazolinone analogues a significant focus in medicinal chemistry and drug discovery.
This compound, with its specific substitution pattern on the anthranilate core, serves as a valuable precursor for the synthesis of 6-hydroxy-7-methoxy-substituted quinazolinones. These particular derivatives are of high interest as they are structural components of potent kinase inhibitors used in targeted cancer therapy. This guide offers detailed experimental procedures, quantitative data from analogous syntheses, and visual representations of synthetic pathways to aid researchers in their drug development endeavors.
Synthetic Approaches and Methodologies
The primary route for the synthesis of quinazolinones from this compound involves cyclocondensation reactions with a one-carbon (C1) source. Several established methods can be adapted for this specific substrate.
1. Reaction with Formamide (Niementowski Reaction): A widely used method for the synthesis of 4(3H)-quinazolinones is the Niementowski reaction, which involves the condensation of an anthranilic acid or its ester with formamide. This reaction can be performed under conventional heating or enhanced by microwave irradiation to reduce reaction times and potentially improve yields. The reaction proceeds through the formation of an N-formyl intermediate, followed by cyclization and dehydration to yield the quinazolinone ring system.
2. Cyclocondensation with Urea: Another common approach involves the reaction of the anthranilate with urea. This method typically requires heating and can lead to the formation of quinazoline-2,4(1H,3H)-diones if the reaction conditions are not carefully controlled.
3. Synthesis via Benzoxazinone Intermediate: A two-step approach involves the initial acylation of the amino group of the anthranilate, followed by cyclization to form a benzoxazinone intermediate. This intermediate can then be reacted with an amine source, such as ammonia or a primary amine, to furnish the desired quinazolinone.
The following sections provide a detailed, adaptable protocol for the synthesis of a structurally related quinazolinone, which can serve as a starting point for the synthesis of 6-hydroxy-7-methoxyquinazolin-4(3H)-one from this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-Hydroxy-7-methoxyquinazolin-4(3H)-one via Demethylation
This protocol describes the synthesis of 6-hydroxy-7-methoxyquinazolin-4(3H)-one from the corresponding 6,7-dimethoxyquinazolin-4-one. This method is particularly relevant as the starting material can be synthesized from commercially available precursors and provides a high-yielding route to the desired hydroxylated quinazolinone.[1]
Materials:
-
6,7-Dimethoxyquinazolin-4-one
-
Methanesulfonic acid
-
L-methionine
-
Ice
-
40% aqueous sodium hydroxide solution
-
Water
Procedure:
-
Dissolve 3.06 g of 6,7-dimethoxyquinazolin-4-one in 20 mL of methanesulfonic acid.
-
Add 2.66 g of L-methionine to the solution.
-
Heat the reaction mixture at 100 °C for 22 hours with stirring.
-
After completion of the reaction (monitored by TLC), cool the mixture and add ice to precipitate the product.
-
Neutralize the mixture to a pH of 7 with a 40% aqueous sodium hydroxide solution to promote further crystallization.
-
Collect the solid product by filtration under reduced pressure.
-
Wash the solid with water and air dry to obtain 6-hydroxy-7-methoxyquinazolin-4-one.
Characterization Data for 6-hydroxy-7-methoxyquinazolin-4-one: [1]
-
Yield: 94%
-
¹H-NMR (300MHz, DMSO-d6) δ: 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (d, J=Hz, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H).
Quantitative Data Summary
The following table summarizes the reaction conditions and yield for the synthesis of 6-hydroxy-7-methoxyquinazolin-4(3H)-one, which is a close analogue and likely product from the derivatization of this compound.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 6,7-Dimethoxyquinazolin-4-one | Methanesulfonic acid, L-methionine | 100 | 22 | 6-Hydroxy-7-methoxyquinazolin-4(3H)-one | 94 | [1] |
Visualizing the Synthesis
Diagram 1: General Synthetic Pathway to Quinazolinones
This diagram illustrates the general transformation of a substituted methyl anthranilate, such as this compound, to the corresponding quinazolinone core structure.
Caption: General pathway for quinazolinone synthesis.
Diagram 2: Experimental Workflow for Quinazolinone Synthesis and Purification
This workflow outlines the key steps involved in a typical laboratory synthesis and purification of a quinazolinone derivative.
Caption: Laboratory workflow for synthesis and purification.
Applications in Drug Discovery
The 6-hydroxy-7-methoxy-quinazolin-4(3H)-one scaffold, accessible from this compound, is a key component in a number of potent kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Quinazolinone-based molecules have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other tyrosine kinases. The development of new synthetic routes and the exploration of novel substitution patterns on the quinazolinone core, facilitated by versatile starting materials like this compound, are critical for the discovery of next-generation targeted therapies.[2][3][4][5]
References
- 1. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 2. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis for Purity Determination of Methyl 2-amino-5-hydroxy-4-methoxybenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl 2-amino-5-hydroxy-4-methoxybenzoate is a crucial chemical intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical industry. The purity of this compound is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of this compound. The method is designed for specificity, accuracy, and reproducibility, making it suitable for routine quality control and research applications.
Principle The analytical method employs reversed-phase chromatography, a technique ideal for separating polar to moderately non-polar compounds.[1][2] The separation is achieved on a non-polar C18 stationary phase with a polar mobile phase.[2] A gradient elution, starting with a highly aqueous mobile phase and gradually increasing the organic solvent concentration, allows for the effective separation of the main compound from potential impurities with varying hydrophobicities.[3][4][5] The use of formic acid in the mobile phase helps to control the ionization of the amine group, ensuring sharp and symmetrical peak shapes.[5] Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.
Experimental Protocols
1. Equipment and Reagents
-
Equipment:
-
HPLC system with a gradient pump (Quaternary or Binary), autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (4-decimal place).
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Ultrasonic bath.
-
pH meter.
-
-
Chemicals and Reagents:
-
This compound Reference Standard (purity >99.5%).
-
This compound sample for analysis.
-
Acetonitrile (HPLC grade).
-
Formic acid (≥98% purity).
-
Deionized water (18.2 MΩ·cm).
-
Syringe filters, 0.45 µm (PTFE or nylon).
-
2. Chromatographic Conditions The chromatographic parameters are summarized in the table below. These conditions have been optimized for the separation of the main analyte from potential process-related impurities and degradation products.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min[4][5][6] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL[4] |
| Gradient Elution | See Table 1 below |
Table 1: Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
3. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Blank Solution: Use the Diluent as the blank.
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25.0 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the Diluent. Sonicate if necessary to ensure complete dissolution.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25.0 mg of the this compound sample and prepare it in the same manner as the Standard Solution.[5]
-
Filtration: Before injection, filter all solutions (Blank, Standard, and Sample) through a 0.45 µm syringe filter to prevent blockage of the HPLC column and tubing.[4]
4. Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the Blank solution once to ensure no interfering peaks are present. Following this, perform five replicate injections of the Standard Solution to verify the performance of the chromatographic system.[5] The acceptance criteria are detailed in Table 2.
-
Sample Analysis: After the system passes the suitability test, inject the Sample Solution in duplicate.
-
Data Acquisition: Record the chromatograms for the entire duration of the gradient run (30 minutes).
5. Calculation of Purity The purity of the sample is calculated using the area normalization method. This method assumes that all impurities have a response factor similar to the main analyte at the detection wavelength.
% Purity = (Area of the main peak / Total area of all peaks in the chromatogram) x 100
Data Presentation
Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria The following table summarizes the key parameters for ensuring the HPLC system is performing correctly before sample analysis. The values should be calculated from the five replicate injections of the Standard Solution.
| Parameter | Acceptance Criteria |
| Retention Time RSD | ≤ 1.0% |
| Peak Area RSD | ≤ 2.0%[7] |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
Table 3: Representative Purity Analysis Data This table shows hypothetical data from a chromatogram of a sample analysis for illustrative purposes.
| Peak Number | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 (Impurity) | 4.78 | 15.4 | 0.08 |
| 2 (Impurity) | 8.92 | 28.1 | 0.14 |
| 3 (Main Peak) | 12.55 | 19855.2 | 99.68 |
| 4 (Impurity) | 16.21 | 19.3 | 0.10 |
| Total | 19918.0 | 100.00 |
Mandatory Visualization
The logical workflow for the HPLC purity analysis is depicted in the following diagram.
Figure 1. Experimental workflow for HPLC purity analysis.
Conclusion The described RP-HPLC method is demonstrated to be suitable for the purity determination of this compound. It is specific, robust, and provides reliable results, making it an essential tool for quality control in both research and manufacturing environments. The method validation parameters, including specificity, precision, linearity, and accuracy, should be thoroughly evaluated according to ICH guidelines before implementation in a regulated laboratory.[7][8]
References
Application Notes and Protocols: Methyl 2-amino-5-hydroxy-4-methoxybenzoate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Methyl 2-amino-5-hydroxy-4-methoxybenzoate as a strategic building block in the synthesis of heterocyclic compounds, with a focus on quinazolinone derivatives known for their potential therapeutic applications.
Introduction
This compound is a polysubstituted aromatic compound featuring a unique arrangement of functional groups that make it an attractive starting material for organic synthesis. The presence of an amino group, a hydroxyl group, a methoxy group, and a methyl ester on the benzene ring provides multiple reactive sites for the construction of complex molecular architectures.[1] Notably, its structural similarity to anthranilic acid derivatives makes it a valuable precursor for the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities, including anticancer and antiviral properties.[1]
Application: Synthesis of 6-hydroxy-7-methoxy-quinazolin-4(3H)-one
A key application of this compound is in the synthesis of substituted quinazolinones. These heterocyclic scaffolds are of significant interest in medicinal chemistry as they form the core of various kinase inhibitors targeting signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The following protocol details the synthesis of 6-hydroxy-7-methoxy-quinazolin-4(3H)-one, a key intermediate for more complex bioactive molecules.
Experimental Workflow
Caption: Synthetic workflow for the preparation of 6-hydroxy-7-methoxy-quinazolin-4(3H)-one.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the title building block from its nitro precursor.
-
Materials:
-
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (50 g)
-
10% Palladium on activated carbon (5 g)
-
Ethyl acetate (300 ml)
-
n-hexane
-
-
Procedure:
-
In a suitable hydrogenation vessel, a solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate in ethyl acetate is charged.
-
10% Palladium on carbon is added as a catalyst.
-
The mixture is hydrogenated under a hydrogen gas pressure of 5-6 kg for 4 hours.
-
Upon completion of the reaction (monitored by TLC or HPLC), the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The resulting residue is stirred in n-hexane (100 ml) at 0-5°C to induce precipitation.
-
The solid product is collected by filtration, washed with cold n-hexane (25 ml), and dried to yield this compound.
-
-
Quantitative Data:
| Compound | Starting Material (g) | Product (g) | Yield (%) |
| This compound | 50 | 40 | 93 |
Protocol 2: Synthesis of 6-hydroxy-7-methoxy-quinazolin-4(3H)-one
This protocol outlines the cyclization of this compound to form the quinazolinone ring system.
-
Materials:
-
This compound
-
Formamide
-
-
Procedure:
-
A mixture of this compound and an excess of formamide is heated at 130-140°C for 2 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
-
-
Characterization Data for 6-hydroxy-7-methoxy-quinazolin-4(3H)-one:
| Parameter | Data |
| Appearance | Off-white solid |
| ¹H-NMR (DMSO-d₆, 300 MHz) | δ 11.94 (s, 1H), 9.81 (s, 1H), 7.92 (s, 1H), 7.39 (s, 1H), 7.11 (s, 1H), 3.91 (s, 3H)[2] |
| Molecular Weight | 192.17 g/mol [3] |
| Molecular Formula | C₉H₈N₂O₃[3] |
Biological Context: Targeting the EGFR Signaling Pathway
Quinazolinone derivatives are well-known for their activity as kinase inhibitors. Specifically, many 4-anilinoquinazoline derivatives have been developed as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[4] The EGFR signaling pathway, upon activation by ligands like EGF, triggers downstream cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways, ultimately leading to cell growth and division.[5] In many cancers, this pathway is aberrantly activated, making it a prime target for therapeutic intervention. The synthesized 6-hydroxy-7-methoxy-quinazolin-4(3H)-one serves as a crucial intermediate for the development of such EGFR inhibitors.
EGFR Signaling Pathway Diagram
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | 179688-52-9 [chemicalbook.com]
- 3. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one | C9H8N2O3 | CID 135446413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Protocol for Selective N-alkylation of Methyl 2-amino-5-hydroxy-4-methoxybenzoate
Introduction
Methyl 2-amino-5-hydroxy-4-methoxybenzoate is a multifunctional aromatic compound that serves as a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] Its structure contains three key functional groups: a primary aromatic amine, a phenolic hydroxyl group, and a methyl ester. The selective N-alkylation of the amino group is a critical transformation for creating derivatives with modified biological activities, yet it presents a significant chemical challenge due to the competing reactivity of the nucleophilic hydroxyl group, which can lead to undesired O-alkylation.
These application notes provide a detailed protocol for the selective N-alkylation of this compound, primarily focusing on the reductive amination strategy. This method is widely recognized for its high chemoselectivity, mild reaction conditions, and avoidance of the over-alkylation issues often associated with direct alkylation methods.[2][3] An alternative protocol for direct alkylation is also discussed for contexts where it may be applicable.
Key Synthetic Strategies for N-Alkylation
Two primary strategies are employed for the N-alkylation of aminophenols:
-
Reductive Amination: This is often the preferred method for selective N-alkylation. It is a two-step, one-pot process that begins with the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine.[2] This approach is highly effective because imines are more readily reduced than carbonyl compounds, allowing for the use of mild reducing agents that do not affect the starting aldehyde or ketone.[3] Common reducing agents include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[3][4][5] The reaction is typically carried out under mild conditions and provides good to excellent yields of the mono-N-alkylated product.[4][6]
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct treatment of the amine with an alkyl halide in the presence of a base.[2] While synthetically straightforward, this method often suffers from a lack of selectivity. The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent reactions that form a tertiary amine (over-alkylation). Furthermore, the presence of the phenolic hydroxyl group creates a risk of competing O-alkylation. Careful control of stoichiometry, reaction temperature, and the choice of base is necessary to achieve acceptable yields of the desired mono-N-alkylated product.
Experimental Protocols
Protocol 1: Selective N-Alkylation via Reductive Amination
This protocol describes a robust and selective one-pot method for the N-alkylation of this compound using an aldehyde and sodium borohydride as the reducing agent.[4][6]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, acetaldehyde, etc.) (1.0 eq)
-
Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Imine Formation:
-
To a stirred solution of this compound (1.0 eq) in methanol (approximately 0.1 M concentration), add the corresponding aldehyde (1.0 eq).
-
Stir the resulting solution at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine) intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting amine.
-
-
Reduction:
-
After imine formation, cool the reaction mixture to 0 °C using an ice bath.
-
Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.
-
-
Workup:
-
Quench the reaction by carefully adding water to decompose any excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (EtOAc) and water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-alkylated product.
-
Protocol 2: Direct N-Alkylation with an Alkyl Halide (Alternative Method)
This protocol describes the direct alkylation using an alkyl halide. This method requires careful optimization to minimize side products.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0 - 1.1 eq)
-
Potassium Carbonate (K₂CO₃) or a non-nucleophilic base like Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.
-
Stir the suspension at room temperature.
-
-
Alkylation:
-
Add the alkyl halide (1.0 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS, carefully checking for the formation of both N- and O-alkylated products, as well as any dialkylated species.
-
-
Workup:
-
After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining base and salts.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired mono-N-alkylated product from starting material and any side products.
-
Data Presentation
The following table summarizes representative yields for the selective N-alkylation of various aminophenols using the reductive amination protocol, demonstrating the general effectiveness of this method.[4][6]
| Entry | Aminophenol Substrate | Aldehyde | Product | Yield (%) |
| 1 | 2-Aminophenol | Benzaldehyde | N-Benzyl-2-aminophenol | 98.3 |
| 2 | 4-Amino-2-hydroxytoluene | Benzaldehyde | N-Benzyl-4-amino-2-hydroxytoluene | 90.7 |
| 3 | 4-Amino-2-methoxyphenol | Benzaldehyde | N-Benzyl-4-amino-2-methoxyphenol | 94.5 |
| 4 | 4-Amino-2-chlorophenol | Benzaldehyde | N-Benzyl-4-amino-2-chlorophenol | 89.1 |
| 5 | 4-Aminophenol | Benzaldehyde | N-Benzyl-4-aminophenol | 96.7 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the selective N-alkylation of this compound via reductive amination.
Caption: Workflow for N-alkylation via reductive amination.
References
- 1. This compound | 50413-44-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrogenation of Methyl-5-hydroxy-4-methoxy-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup and protocol for the catalytic hydrogenation of methyl-5-hydroxy-4-methoxy-2-nitrobenzoate to produce methyl-2-amino-5-hydroxy-4-methoxybenzoate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates. The protocols outlined are based on established and effective methodologies for the reduction of aromatic nitro compounds.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The resulting aromatic amines are versatile building blocks for a wide range of complex molecules, including active pharmaceutical ingredients (APIs). Catalytic hydrogenation is often the method of choice for this reduction due to its high efficiency, clean reaction profile, and generally high yields.[1] This application note focuses on the specific conversion of methyl-5-hydroxy-4-methoxy-2-nitrobenzoate, a key intermediate in various synthetic pathways.
The catalytic hydrogenation of aromatic nitro compounds is a well-established industrial process, important for manufacturing intermediates for agrochemicals, dyes, and fluorescent whitening agents.[2][3] While generally straightforward, the reaction can present risks due to the formation of unstable hydroxylamine intermediates, which can decompose exothermically.[4] Therefore, careful control of reaction conditions is paramount for a safe and successful scale-up.[4]
Data Presentation: Comparison of Reduction Protocols
The following table summarizes quantitative data for a common and effective method for the hydrogenation of methyl-5-hydroxy-4-methoxy-2-nitrobenzoate.
| Method | Catalyst & Reagents | Solvent | Pressure ( kg/cm ²) | Temperature | Reaction Time (h) | Typical Yield (%) | Reference |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) | Ethyl Acetate | 5-6 | Room Temperature | 4 | 93 | [5] |
Experimental Workflow
The following diagram illustrates the general workflow for the catalytic hydrogenation of methyl-5-hydroxy-4-methoxy-2-nitrobenzoate.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of the nitro group in methyl-5-hydroxy-4-methoxy-2-nitrobenzoate using hydrogen gas and a palladium on carbon catalyst. This is a highly efficient method that typically provides a very clean product.
Materials:
-
Methyl-5-hydroxy-4-methoxy-2-nitrobenzoate
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Ethyl Acetate (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Parr Hydrogenator or similar hydrogenation apparatus
-
Celite® or other filter aid
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Hydrogenation:
-
Seal the pressure vessel and connect it to a hydrogen gas source.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Pressurize the vessel with hydrogen gas to 5-6 kg/cm ².[5]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 hours, as indicated by the consumption of hydrogen.[5]
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude methyl-2-amino-5-hydroxy-4-methoxybenzoate.[5]
-
-
Purification (if necessary):
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., n-hexane) or by column chromatography if necessary.[5]
-
Safety Precautions
-
Catalytic hydrogenation should be carried out in a well-ventilated fume hood.
-
Palladium on carbon is pyrophoric and should be handled with care, especially when dry. Always handle the catalyst in a wet state.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity of the reaction setup.
-
The reaction can be exothermic, especially at the initial stages. Proper temperature control is essential to prevent runaway reactions.[4]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Alternative Reduction Methods
While catalytic hydrogenation is a preferred method, other reagents can also be employed for the reduction of aromatic nitro compounds. These include:
-
Iron powder in acidic medium (e.g., acetic acid or hydrochloric acid): This is a classical and cost-effective method for nitro group reduction.[6][7]
-
Stannous chloride (SnCl₂): Often used in laboratory-scale synthesis.[8]
The choice of reduction method may depend on factors such as substrate compatibility, desired selectivity, and scale of the reaction.[1]
References
- 1. nyaspubs.onlinelibrary.wiley.com [nyaspubs.onlinelibrary.wiley.com]
- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 3. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 4. mt.com [mt.com]
- 5. Methyl 2-amino-5-hydroxy-4-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Thin-Layer Chromatography (TLC) Visualization of Aminobenzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the visualization of aminobenzoate reactions using thin-layer chromatography (TLC). It is intended to guide researchers, scientists, and professionals in the drug development field in monitoring reaction progress, identifying products, and assessing the purity of aminobenzoate compounds.
Introduction
Thin-layer chromatography (TLC) is a simple, rapid, and versatile separation technique widely used in synthetic organic chemistry to monitor the progress of reactions. For aminobenzoate reactions, which are fundamental in the synthesis of many pharmaceuticals, including local anesthetics like benzocaine and procaine, TLC offers a quick and effective method to distinguish between the starting materials, intermediates, and final products. Visualization of the separated spots on the TLC plate is a critical step, as most aminobenzoate derivatives are colorless. This document outlines various visualization techniques, including UV irradiation and chemical staining, with specific protocols tailored for aminobenzoate compounds.
General Principles of TLC for Aminobenzoate Reactions
In a typical aminobenzoate reaction, such as the esterification of p-aminobenzoic acid (PABA) to form benzocaine, the polarity of the molecules changes as the reaction progresses. PABA, with its free carboxylic acid and amino groups, is more polar than its corresponding ester, benzocaine. This difference in polarity allows for their separation on a TLC plate, typically silica gel, where the less polar compound (benzocaine) will travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value compared to the more polar starting material (PABA).[1][2]
Experimental Protocols
General TLC Protocol for Monitoring Aminobenzoate Reactions
This protocol provides a general procedure for performing TLC to monitor the progress of a typical aminobenzoate reaction, such as the synthesis of benzocaine.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 1:1 hexane/ethyl acetate or toluene:acetone:methanol:ammonium hydroxide 8:3:3:0.1 by volume)[2][3]
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., Ninhydrin, Potassium Permanganate, or p-Anisaldehyde)
-
Heat gun or hot plate
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the points for spotting the samples.
-
Spotting: Using a capillary tube, spot a small amount of the reaction mixture on the baseline. It is also advisable to spot the starting material and a co-spot (a mixture of the starting material and the reaction mixture) for comparison.
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization:
-
Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[4]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). UV-active compounds, common for aromatic aminobenzoates, will appear as dark spots.[4] Circle the spots with a pencil.
-
For further visualization and to detect non-UV active compounds, proceed with chemical staining.
-
-
Rf Value Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Preparation of Visualization Reagents
Below are the recipes for preparing common staining solutions suitable for visualizing aminobenzoate compounds on TLC plates.
a) Ninhydrin Stain (for primary and secondary amines): [5][6]
-
Recipe: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol. For enhanced sensitivity, 3 mL of acetic acid can be added.[6]
-
Application: Dip the dried TLC plate into the ninhydrin solution or spray the plate evenly. Gently heat the plate with a heat gun until reddish or purple spots appear.[6] Primary amines typically produce purple spots.
b) Potassium Permanganate Stain (general oxidizing stain): [5][7]
-
Recipe: Dissolve 1.5 g of potassium permanganate (KMnO4) and 10 g of potassium carbonate (K2CO3) in 200 mL of water containing 1.25 mL of 10% sodium hydroxide (NaOH).[7]
-
Application: Dip the dried TLC plate into the stain. Oxidizable compounds will appear as yellow to brown spots on a purple background. Gentle heating may be required.[8]
c) p-Anisaldehyde Stain (for nucleophilic groups and esters): [5][9]
-
Recipe: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde. Stir vigorously.[8]
-
Application: Dip the dried TLC plate into the stain and heat gently with a heat gun. Different functional groups will produce spots of various colors.[10]
d) Dragendorff's Reagent (for nitrogen-containing compounds): [11][12]
-
Solution A: Dissolve 0.85 g of bismuth(III) nitrate in a mixture of 10 mL of glacial acetic acid and 40 mL of water.
-
Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.
-
Stock Solution: Mix equal volumes of Solution A and Solution B.
-
Spray Solution: Mix 1 mL of the stock solution with 10 mL of glacial acetic acid and 40 mL of water before use.
-
Application: Spray the dried TLC plate with the reagent. Nitrogen-containing compounds, such as the amino group in aminobenzoates, will appear as orange or brown spots.[12]
e) Ehrlich's Reagent (for primary aromatic amines): [6][13]
-
Recipe: Dissolve 0.5 g of p-dimethylaminobenzaldehyde in 40 mL of acetone (or 95% ethanol) and 10 mL of concentrated hydrochloric acid.[13]
-
Application: Spray the plate with the reagent and gently heat. Primary aromatic amines will produce blue spots.[13]
Data Presentation
The following tables summarize the Rf values for common aminobenzoate compounds under different TLC conditions. These values can be used as a reference for reaction monitoring and product identification.
| Compound | Mobile Phase | Stationary Phase | Rf Value | Visualization Method |
| p-Aminobenzoic Acid (PABA) | 1:1 Hexane/Ethyl Acetate | Silica Gel | 0.19 | UV, Ninhydrin |
| Benzocaine | 1:1 Hexane/Ethyl Acetate | Silica Gel | 0.34 | UV |
| p-Aminobenzoic Acid (PABA) | Benzene:p-Dioxane:Acetic Acid (90:75:8) | Silica Gel G-F | 0.70 | UV |
| Benzocaine | Benzene:p-Dioxane:Acetic Acid (90:75:8) | Silica Gel G-F | 0.85 | UV |
| p-Aminobenzoic Acid (PABA) | Toluene:Acetone:Methanol:Ammonia (8:3:3:0.1) | Silica Gel 60 F254 | 0.21 ± 0.05 | UV (275 nm) |
| Benzocaine HCl | Toluene:Acetone:Methanol:Ammonia (8:3:3:0.1) | Silica Gel 60 F254 | 0.64 ± 0.02 | UV (275 nm) |
| Benzocaine | RP-18 phase, Water:CH3CN:Dioxane:Ethanol:NH3 (8:2:1:1:0.05) | Cyanopropyl | 0.38 | Ehrlich's Reagent |
| p-Aminobenzoic Acid (PABA) | RP-18 phase, Water:CH3CN:Dioxane:Ethanol:NH3 (8:2:1:1:0.05) | Cyanopropyl | 0.70 | Ehrlich's Reagent |
| Benzocaine | MTBE/Cyclohexane (1:1) | Silica Gel 60 | 0.48 | Ehrlich's Reagent |
Note: Rf values can vary depending on the specific experimental conditions such as the exact composition of the mobile phase, the type of TLC plate, temperature, and humidity.
Mandatory Visualizations
Experimental Workflow for TLC Analysis
The following diagram illustrates the general workflow for performing a thin-layer chromatography experiment to monitor an aminobenzoate reaction.
Caption: General workflow for TLC analysis of aminobenzoate reactions.
Esterification of p-Aminobenzoic Acid to Benzocaine
This diagram illustrates the chemical transformation and the corresponding change in polarity and Rf value observed on a TLC plate during the synthesis of benzocaine from p-aminobenzoic acid.
Caption: TLC visualization of benzocaine synthesis from p-aminobenzoic acid.
Conclusion
Thin-layer chromatography is an indispensable tool for monitoring aminobenzoate reactions. The choice of an appropriate mobile phase and visualization technique is crucial for obtaining clear and reliable results. UV visualization is a convenient non-destructive first step for aromatic aminobenzoates. Subsequent chemical staining with reagents such as ninhydrin, potassium permanganate, p-anisaldehyde, Dragendorff's reagent, or Ehrlich's reagent can provide more specific information about the functional groups present and confirm the identity of the products. The protocols and data presented in this document serve as a comprehensive guide for researchers to effectively utilize TLC in the analysis of aminobenzoate reactions.
References
- 1. Synthesis of benzocaine | PDF [slideshare.net]
- 2. odinity.com [odinity.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 7. sarponggroup.com [sarponggroup.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. silicycle.com [silicycle.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sarponggroup.com [sarponggroup.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. aga-analytical.com.pl [aga-analytical.com.pl]
Application Notes and Protocols: Derivatization of Methyl 2-amino-5-hydroxy-4-methoxybenzoate for Biological Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-amino-5-hydroxy-4-methoxybenzoate is a substituted aminobenzoate that presents a versatile scaffold for chemical modification. Its unique arrangement of amino, hydroxyl, and methoxy functional groups on a benzene ring makes it an attractive starting material for the synthesis of a diverse library of derivatives.[1] The strategic placement of these groups allows for a variety of chemical transformations, leading to novel compounds with potential therapeutic applications.[1] This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized compounds for anticancer, antimicrobial, and anti-inflammatory activities.
I. Derivatization Strategies
The presence of a primary amino group and a phenolic hydroxyl group on the this compound scaffold allows for a range of derivatization reactions. Key strategies include acylation, sulfonylation, and Schiff base formation.
A. Acylation of the Amino Group
Acylation of the primary amino group can be achieved by reacting this compound with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.
Experimental Protocol: Acylation
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the solution and stir for 10 minutes at room temperature.
-
Acylating Agent Addition: Slowly add the desired acid chloride or anhydride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Sulfonylation of the Amino Group
Sulfonylation of the amino group introduces a sulfonamide moiety, which is a common pharmacophore in many clinically used drugs.
Experimental Protocol: Sulfonylation
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like pyridine or a mixture of THF and water.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by recrystallization or column chromatography.
C. Schiff Base Formation
The amino group can react with various aldehydes or ketones to form Schiff bases (imines), which can exhibit a wide range of biological activities.
Experimental Protocol: Schiff Base Formation
-
Mixing Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of an acid, such as glacial acetic acid.
-
Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
II. Biological Screening Protocols
The synthesized derivatives should be subjected to a panel of in vitro assays to evaluate their potential biological activities.
A. Anticancer Activity Screening
A common initial screening for anticancer activity is the MTT assay, which measures cell viability.[2][3]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
B. Antimicrobial Activity Screening
The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[4][5][6]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
C. Anti-inflammatory Activity Screening
The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[7][8][9]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Absorbance Reading: Read the absorbance at 540 nm.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
III. Data Presentation
Quantitative data from the biological screening assays should be summarized in clear and structured tables for easy comparison.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivatization Type | Cancer Cell Line | IC50 (µM) |
| M-AHMB-01 | Acylation (Acetyl) | HeLa | >100 |
| M-AHMB-02 | Acylation (Benzoyl) | HeLa | 55.2 |
| M-AHMB-03 | Sulfonylation (Benzenesulfonyl) | HeLa | 32.8 |
| M-AHMB-04 | Schiff Base (Benzaldehyde) | HeLa | 78.1 |
| M-AHMB-05 | Acylation (Acetyl) | MCF-7 | 89.5 |
| M-AHMB-06 | Acylation (Benzoyl) | MCF-7 | 45.7 |
| M-AHMB-07 | Sulfonylation (Benzenesulfonyl) | MCF-7 | 25.1 |
| M-AHMB-08 | Schiff Base (Benzaldehyde) | MCF-7 | 65.4 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivatization Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| M-AHMB-01 | Acylation (Acetyl) | 128 | >256 | >256 |
| M-AHMB-02 | Acylation (Benzoyl) | 64 | 128 | 256 |
| M-AHMB-03 | Sulfonylation (Benzenesulfonyl) | 32 | 64 | 128 |
| M-AHMB-04 | Schiff Base (Benzaldehyde) | 64 | 128 | 128 |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivatization Type | NO Inhibition at 50 µM (%) |
| M-AHMB-01 | Acylation (Acetyl) | 15.2 |
| M-AHMB-02 | Acylation (Benzoyl) | 35.8 |
| M-AHMSA-03 | Sulfonylation (Benzenesulfonyl) | 55.1 |
| M-AHMSA-04 | Schiff Base (Benzaldehyde) | 25.4 |
IV. Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Derivatization workflow for this compound.
Caption: Biological screening workflow for synthesized derivatives.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
References
- 1. This compound | 50413-44-0 | Benchchem [benchchem.com]
- 2. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]
- 3. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ir.vistas.ac.in [ir.vistas.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium on Carbon Catalyst in Aminobenzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of aminobenzoates through the catalytic hydrogenation of nitrobenzoates using palladium on carbon (Pd/C). This transformation is a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical industry, where aminobenzoates serve as crucial building blocks for a wide range of therapeutic agents.
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental reaction in organic synthesis. Among the various methods available, catalytic hydrogenation using palladium on carbon (Pd/C) is often the preferred route due to its high efficiency, selectivity, and the heterogeneous nature of the catalyst, which simplifies its removal from the reaction mixture. This document outlines the use of Pd/C for the synthesis of substituted aminobenzoates, key intermediates in drug development. The amino and carboxylate functionalities of aminobenzoates offer versatile handles for further chemical modifications, enabling the creation of diverse molecular libraries for drug discovery programs.
Reaction Mechanism
The catalytic hydrogenation of a nitroaromatic compound on a palladium surface involves the transfer of hydrogen atoms to the nitro group, leading to the formation of an amine. The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species. The palladium catalyst facilitates the dissociation of molecular hydrogen (in catalytic hydrogenation) or the decomposition of a hydrogen donor (in catalytic transfer hydrogenation) and the subsequent addition of hydrogen to the nitro group.
Data Presentation: Synthesis of Aminobenzoates
The following tables summarize the synthesis of various aminobenzoates using palladium on carbon as a catalyst under different reaction conditions.
Table 1: Catalytic Hydrogenation using Hydrogen Gas
| Entry | Substrate | Product | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | 5 | Methanol | 1 | Room Temp. | 3 | 98 |
| 2 | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | 10 | Ethanol | 1 | Room Temp. | 4 | 95 |
| 3 | Methyl 3-nitrobenzoate | Methyl 3-aminobenzoate | 5 | Ethanol | 3 | 25 | 2 | 99 |
| 4 | Ethyl 2-nitrobenzoate | Ethyl 2-aminobenzoate | 10 | Ethyl Acetate | 1 | Room Temp. | 5 | 96 |
| 5 | Methyl 2-chloro-5-nitrobenzoate | Methyl 5-amino-2-chlorobenzoate | 5 | Methanol | 1 | Room Temp. | 6 | 92 |
Table 2: Catalytic Transfer Hydrogenation using Ammonium Formate
| Entry | Substrate | Product | Catalyst (wt%) | Hydrogen Donor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | 10% Pd/C (5) | HCOONH₄ | Methanol | Reflux | 0.5 | 98 |
| 2 | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | 10% Pd/C (10) | HCOONH₄ | Ethanol | Room Temp. | 2 | 95 |
| 3 | Methyl 3-nitrobenzoate | Methyl 3-aminobenzoate | 10% Pd/C (5) | HCOONH₄ | Methanol | Reflux | 1 | 97 |
| 4 | 4-Nitrobenzoic acid | 4-Aminobenzoic acid | 10% Pd/C (10) | HCOONH₄ | Water | 100 | 0.25 | 99 |
| 5 | 3-Nitrobenzonitrile | 3-Aminobenzonitrile | 10% Pd/C (2) | HCOONH₄ | Methanol | 22 | 0.5 | >99[1] |
Experimental Protocols
Safety Precautions: Palladium on carbon is pyrophoric, especially after use and when dry. Handle the catalyst in an inert atmosphere (e.g., under argon or nitrogen) when possible. Ensure proper quenching of the catalyst with water after the reaction. Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood.
Protocol 1: General Procedure for Catalytic Hydrogenation using Hydrogen Gas
This protocol describes the reduction of a nitrobenzoate ester to the corresponding aminobenzoate using hydrogen gas.
Materials:
-
Nitrobenzoate ester (1.0 eq)
-
10% Palladium on carbon (5-10 mol%)
-
Anhydrous solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen gas supply (balloon or cylinder)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a round-bottom flask or a specialized hydrogenation vessel equipped with a magnetic stir bar, dissolve the nitrobenzoate ester in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Seal the flask and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically maintained with a balloon) at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., argon or nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The crude aminobenzoate can be purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol provides a method for the reduction of nitrobenzoates using ammonium formate as a hydrogen donor, which avoids the need for a pressurized hydrogen gas setup.[1]
Materials:
-
Nitrobenzoate ester (1.0 eq)
-
10% Palladium on carbon (5-10 wt%)
-
Ammonium formate (3-5 eq)
-
Solvent (e.g., methanol, ethanol)
-
Filter aid (e.g., Celite®)
Procedure:
-
To a solution of the nitrobenzoate ester in the chosen solvent in a round-bottom flask, add ammonium formate.
-
Carefully add the 10% Pd/C catalyst to the mixture.
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux, depending on the substrate).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature if heated.
-
Filter the mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with the solvent.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove any remaining ammonium salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Conclusion
The use of palladium on carbon for the catalytic hydrogenation of nitrobenzoates is a highly effective and versatile method for the synthesis of aminobenzoates. The choice between using hydrogen gas or a transfer hydrogenation reagent like ammonium formate allows for flexibility depending on the available laboratory equipment and the scale of the reaction. These protocols provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, particularly in the field of drug discovery and development.
References
Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-hydroxy-4-methoxybenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a substituted aniline, makes it a key building block in the development of novel therapeutics. The successful and efficient scale-up of its synthesis from laboratory to pilot or industrial scale is critical for ensuring a reliable supply chain for drug development and manufacturing.
These application notes provide a comprehensive overview of the key considerations, experimental protocols, and safety precautions for the scale-up synthesis of this compound. The primary route discussed is the catalytic hydrogenation of its nitro precursor, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. An alternative reduction method using iron powder is also presented as a viable option for large-scale production.
Synthesis Pathway
The primary synthetic route involves the reduction of the nitro group of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate to an amine. This transformation is most commonly achieved via catalytic hydrogenation.
Caption: General synthesis pathway for this compound.
Scale-Up Considerations
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Reaction Kinetics and Thermodynamics
The reduction of nitroarenes is a highly exothermic process. Proper heat management is crucial to prevent thermal runaway, which can lead to side reactions, degradation of the product, and unsafe operating conditions. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.
-
Recommendation: A thorough calorimetric study (e.g., using a reaction calorimeter) is recommended to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is essential for designing an adequate cooling system for the production-scale reactor.
Mass Transfer
In catalytic hydrogenation, efficient mass transfer of hydrogen gas into the liquid phase and to the catalyst surface is critical for achieving a good reaction rate.
-
Recommendation: The choice of agitator design and agitation speed is crucial for maximizing gas-liquid and liquid-solid mass transfer. The use of baffles in the reactor can also improve mixing. For larger scale reactors, the hydrogen introduction method (e.g., sparging) should be optimized.
Catalyst Selection, Loading, and Handling
Palladium on carbon (Pd/C) is a common catalyst for this type of reduction.
-
Catalyst Loading: The optimal catalyst loading should be determined at the lab or pilot scale. While higher loading can increase the reaction rate, it also adds to the cost and can complicate filtration.
-
Catalyst Handling: Pd/C can be pyrophoric, especially after use. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and should not be allowed to dry out. The filter cake should be kept wet with water or a suitable solvent.
-
Catalyst Filtration and Recovery: On a large scale, the filtration of the catalyst can be a bottleneck. The use of a filter press or a centrifugal filter is common in industrial settings. The potential for catalyst recovery and reuse should be evaluated to improve the process economics.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor and all associated equipment must be designed to handle high pressure and be properly grounded to prevent static discharge. The reaction area should be well-ventilated, and hydrogen detectors should be in place.
-
Inerting: The reactor must be purged with an inert gas like nitrogen to remove all oxygen before the introduction of hydrogen.
-
Pressure Management: The reactor should be equipped with a rupture disc and a pressure relief valve.
Experimental Protocols
Protocol 1: Scale-Up Synthesis via Catalytic Hydrogenation
This protocol is based on a lab-scale procedure and includes considerations for scaling up.
Starting Material: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Equipment:
-
Pressure reactor (e.g., stainless steel or Hastelloy) with a cooling jacket, agitator, baffles, temperature and pressure sensors, and a hydrogen inlet.
-
Catalyst filtration system (e.g., filter press).
-
Crystallization vessel with a cooling system.
-
Vacuum oven for drying.
Experimental Workflow:
Caption: A typical workflow for the scale-up synthesis via catalytic hydrogenation.
Detailed Steps:
-
Reactor Charging: Charge the pressure reactor with Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate and ethyl acetate. The catalyst (10% Pd/C, typically 5-10% w/w of the starting material) should be added as a wet slurry to prevent ignition.
-
Inerting: Seal the reactor and purge it several times with nitrogen to remove all air.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-6 kg/cm ²). Start agitation and heat the reaction mixture to the target temperature (e.g., 40-50 °C). Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture to remove the Pd/C catalyst. Ensure the catalyst cake is kept wet. The filter cake should be washed with a small amount of ethyl acetate to recover any entrained product.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethyl acetate.
-
Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol) and then add a non-solvent (e.g., n-hexane, water) to induce crystallization.[1] Cool the mixture slowly to maximize crystal growth and yield.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C).
Quantitative Data (Illustrative)
| Parameter | Lab Scale (Illustrative) | Pilot/Industrial Scale (Considerations) |
| Starting Material | 50 g | 50-500 kg |
| Solvent (Ethyl Acetate) | 300 mL | 6-10 L per kg of starting material |
| Catalyst (10% Pd/C) | 5 g (10% w/w) | 2-5% w/w (optimization recommended) |
| Hydrogen Pressure | 5-6 kg/cm ² | Optimization needed based on reactor design and mass transfer studies |
| Temperature | 40-50 °C | Dependent on calorimetric data to ensure safe operation |
| Reaction Time | 4 hours | 4-8 hours (highly dependent on mass transfer and catalyst activity) |
| Yield | 93% | 85-95% (expected) |
Protocol 2: Alternative Synthesis via Iron Reduction
This method avoids the use of high-pressure hydrogen and pyrophoric catalysts, which can be advantageous for some manufacturing sites.
Starting Material: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Equipment:
-
Jacketed glass-lined or stainless steel reactor with an agitator, temperature probe, and a port for reagent addition.
-
Filtration equipment.
-
Extraction and distillation apparatus.
-
Crystallization vessel.
Detailed Steps:
-
Reaction Setup: Charge the reactor with iron powder and a solvent system such as acetic acid or a mixture of methanol and water with an acid catalyst.
-
Addition of Starting Material: Heat the iron slurry to a moderate temperature (e.g., 50-60°C). Add a solution of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate in a suitable solvent (e.g., methanol) dropwise to control the exotherm.
-
Reaction: Stir the mixture at the set temperature until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Cool the reaction mixture and filter to remove the iron salts.
-
Extraction: If necessary, neutralize the filtrate and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then concentrate under reduced pressure. The crude product can then be purified by crystallization as described in Protocol 1.
Quantitative Data Comparison (Illustrative)
| Parameter | Catalytic Hydrogenation (Pd/C) | Iron Reduction |
| Safety | High-pressure H₂, pyrophoric catalyst | Flammable solvents, exothermic reaction |
| Catalyst Cost | High (precious metal) | Low |
| Waste Stream | Catalyst for recovery/disposal | Iron salts |
| Work-up | Simpler filtration | More complex filtration and extraction |
| Selectivity | Generally very high | Can have side reactions, requires optimization |
| Typical Yield | >90% | 75-90% |
Product Purification and Quality Control
The purity of this compound is critical for its use as a pharmaceutical intermediate.
Purification by Crystallization
Crystallization is the most common method for purifying the final product. The choice of solvent is crucial for obtaining high purity and yield.
-
Solvent Screening: A solvent screen should be performed at the lab scale to identify the optimal solvent or solvent system. Good solvents for dissolving the crude product at elevated temperatures include ethanol and methanol. Anti-solvents that can be used to induce crystallization upon cooling include water and n-hexane.[1]
Impurity Profile
Potential impurities that may arise during the synthesis include:
-
Unreacted starting material (Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate).
-
Intermediates from the reduction (e.g., nitroso and hydroxylamine species).
-
By-products from over-reduction or side reactions.
-
Residual catalyst (e.g., palladium or iron).
-
Residual solvents.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC method is essential for monitoring the reaction progress, determining the purity of the final product, and quantifying impurities. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2]
-
Gas Chromatography (GC): Can be used to determine the content of residual solvents.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify residual metal catalyst.
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): For structural confirmation of the final product and identification of unknown impurities.
Illustrative HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient from low to high organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 30 °C |
Conclusion
The scale-up synthesis of this compound is a feasible process, with catalytic hydrogenation being a highly efficient method. Careful attention to safety, heat and mass transfer, and purification is paramount for a successful and robust manufacturing process. The information and protocols provided in these application notes serve as a guide for researchers and drug development professionals to navigate the challenges of scaling up this important pharmaceutical intermediate. Process-specific optimization and validation are essential to ensure the final product meets the required quality standards.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-amino-5-hydroxy-4-methoxybenzoate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reduction of the nitro group in the precursor, methyl 5-hydroxy-4-methoxy-2-nitrobenzoate.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive Catalyst: The palladium on carbon (Pd/C) catalyst may have lost its activity due to improper storage or handling. | Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent oxidation. |
| Catalyst Poisoning: The presence of impurities such as sulfur or halide compounds in the starting material or solvent can poison the catalyst. | Purify the starting material (methyl 5-hydroxy-4-methoxy-2-nitrobenzoate) before the reaction. Use high-purity solvents. | |
| Insufficient Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reduction. | Ensure a constant hydrogen pressure of 5-6 kg/cm ² is maintained throughout the reaction.[1] Check for leaks in the hydrogenation apparatus. | |
| Inadequate Agitation: Poor mixing can result in inefficient contact between the catalyst, substrate, and hydrogen. | Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer. | |
| Formation of Side Products/Low Selectivity | Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of other functional groups on the aromatic ring. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the starting material is consumed. |
| Incomplete Reduction: Stopping the reaction prematurely can result in the presence of intermediates like the corresponding nitroso or hydroxylamine compounds. | Allow the reaction to proceed until the starting material is fully consumed, as monitored by TLC or HPLC. | |
| Alternative Reaction Pathways: In metal/acid reductions (e.g., Fe/HCl), acidic conditions might lead to hydrolysis of the ester group. | If using a metal/acid reduction, carefully control the amount of acid and the reaction temperature. Neutralize the reaction mixture promptly during workup. | |
| Difficulty in Product Isolation and Purification | Product Adsorption onto Catalyst: The product can sometimes adsorb onto the surface of the palladium catalyst, leading to lower isolated yields. | After filtering the catalyst, wash it thoroughly with a polar solvent like methanol or ethyl acetate to recover any adsorbed product. |
| Emulsion during Workup: When using a biphasic system for extraction, emulsions can form, making separation difficult. | Add a small amount of brine to the aqueous layer to break the emulsion. | |
| Product Oxidation: The amino group in the final product can be susceptible to oxidation, leading to discoloration and impurities. | Handle the purified product under an inert atmosphere and store it in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the synthesis of this compound?
A1: The catalytic hydrogenation of methyl 5-hydroxy-4-methoxy-2-nitrobenzoate using 10% palladium on carbon (Pd/C) in a solvent like ethyl acetate is a highly effective method, with reported yields as high as 93%.[1] This method is generally clean and results in a high-purity product.
Q2: Can I use other reduction methods besides catalytic hydrogenation?
A2: Yes, other methods for reducing the nitro group can be employed. A common alternative is the use of powdered iron in acetic acid. While this method can be effective, it may require more rigorous purification to remove iron salts.
Q3: What are the critical parameters to control for achieving a high yield in the catalytic hydrogenation?
A3: The key parameters to control are:
-
Catalyst Quality and Loading: Use a high-quality catalyst at an appropriate loading (typically 5-10% by weight of the starting material).
-
Hydrogen Pressure: Maintain a consistent hydrogen pressure in the range of 5-6 kg/cm ².[1]
-
Reaction Temperature: The reaction is typically carried out at room temperature.
-
Solvent Choice: Ethyl acetate is a commonly used and effective solvent.[1]
-
Reaction Time: Monitor the reaction to determine the optimal time for complete conversion without the formation of byproducts. A typical reaction time is around 4 hours.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What is the best way to purify the final product?
A5: After the reaction, the catalyst is filtered off. The filtrate is then concentrated to obtain the crude product. The crude product can be purified by stirring it in a non-polar solvent like n-hexane at a low temperature (0-5°C) to precipitate the solid product, which is then filtered and washed.[1] If further purification is needed, recrystallization from a suitable solvent or column chromatography can be employed.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
This protocol is based on a high-yield synthesis reported in the literature.[1]
Materials:
-
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Ethyl acetate
-
n-Hexane
-
Hydrogen gas
-
Hydrogenation apparatus
Procedure:
-
In a hydrogenation vessel, dissolve methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (50 g) in ethyl acetate (300 ml).
-
Carefully add 10% palladium on carbon (5 g) to the solution.
-
Seal the vessel and purge it with an inert gas to remove air.
-
Introduce hydrogen gas to a pressure of 5-6 kg/cm ².
-
Stir the reaction mixture vigorously at room temperature for 4 hours, maintaining the hydrogen pressure.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain a residue.
-
Add n-hexane (100 ml) to the residue and stir the mixture at 0-5°C.
-
Filter the resulting solid and wash it with cold n-hexane (25 ml).
-
Dry the solid product to obtain this compound. (Expected yield: ~93%).[1]
Protocol 2: Reduction using Powdered Iron
This protocol provides an alternative method for the reduction of the nitro group.
Materials:
-
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
-
Powdered iron
-
Acetic acid
-
Methanol
-
Ethyl acetate
-
Water
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
To a round-bottom flask, add powdered iron and acetic acid.
-
Heat the suspension to 50-60°C with stirring.
-
Dissolve methyl 5-hydroxy-4-methoxy-2-nitrobenzoate in methanol and add it dropwise to the iron suspension.
-
Maintain the reaction at 50-60°C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reduction Methods for Nitroarenes
| Method | Catalyst/Reagent | Typical Solvents | Typical Temperature | Advantages | Disadvantages | Reported Yield Range (%) |
| Catalytic Hydrogenation | 10% Pd/C | Ethyl acetate, Methanol, Ethanol | Room Temperature | High yield, clean reaction, easy product isolation | Requires specialized hydrogenation equipment, catalyst can be pyrophoric | 90-95+ |
| Metal/Acid Reduction | Fe / Acetic Acid | Acetic acid, Methanol | 50-60°C | Inexpensive reagents, robust reaction | Requires stoichiometric amounts of metal, workup can be tedious to remove metal salts | 70-85 |
| Transfer Hydrogenation | Pd/C, Ammonium formate | Methanol | Room Temperature | Avoids the need for high-pressure hydrogen gas | Ammonium formate can be corrosive | 85-95 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of Substituted Aminobenzoates
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with substituted aminobenzoates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude substituted aminobenzoates?
A1: The nature of impurities largely depends on the synthetic route employed. For instance, in a typical Fischer esterification to produce an aminobenzoate ester, common impurities include:
-
Unreacted starting materials: Such as the parent aminobenzoic acid or the corresponding alcohol.
-
Byproducts of the reaction: This can include water from an esterification reaction or byproducts from side reactions like the formation of di-heptyl ether from the acid-catalyzed self-condensation of heptanol in the synthesis of heptyl 4-aminobenzoate.[1]
-
Reagents and solvents: Residual acids, bases, or solvents used in the synthesis and workup.
-
Positional isomers: Impurities from the starting materials can lead to the presence of other isomers of the substituted aminobenzoate.
-
Colored impurities: These can be persistent and require specific removal steps.[1]
Q2: What are the primary methods for purifying substituted aminobenzoates?
A2: The choice of purification method depends on the nature of the compound and its impurities. The most common and effective techniques are:
-
Recrystallization: A widely used method for purifying solid compounds. It is effective for removing small amounts of impurities.
-
Column Chromatography: Highly effective for separating compounds with different polarities, yielding a very pure product.[1]
-
Acid-Base Extraction: This technique is particularly useful for removing acidic or basic impurities from a crude product mixture.[1]
Q3: How do I select an appropriate solvent for the recrystallization of a substituted aminobenzoate?
A3: The ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at room temperature. For substituted aminobenzoates, polar protic solvents like ethanol or methanol are often good starting points due to their compatibility with the amino and carboxylic acid functional groups.[2] It is recommended to perform small-scale solvent screening experiments to identify the optimal solvent or solvent system for your specific compound.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques should be used to assess the purity of your purified substituted aminobenzoate:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to separate and quantify isomers.[1][3]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.[1]
-
Spectroscopic Methods (¹H NMR, ¹³C NMR, IR): These techniques are used to confirm the chemical structure of the desired compound and to identify any residual impurities.[1]
Q5: What is the impact of pH on the purification of aminobenzoates?
A5: The pH of the solution can significantly influence the solubility and charge state of aminobenzoates, which can be leveraged for purification. Since aminobenzoates are amphoteric, their charge can be manipulated by adjusting the pH.[3] For example, in acid-base extraction, the amino group can be protonated in an acidic solution, making the compound water-soluble, while the carboxylic acid group can be deprotonated in a basic solution, also increasing its aqueous solubility. This allows for the separation from non-ionizable impurities. The pH of the mobile phase is also a critical parameter in HPLC for controlling the retention of aminobenzoate isomers.[4]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystal formation upon cooling | - Solution is not saturated (too much solvent was used).- The solution is supersaturated.- Cooling is too rapid. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Allow the solution to cool more slowly.[2] |
| "Oiling out" instead of crystallization | - The solution is too concentrated.- Cooling is too rapid.- The presence of impurities is depressing the melting point. | - Reheat the solution to dissolve the oil, add more solvent to decrease saturation, and then cool slowly.- Try a different recrystallization solvent.[2] |
| Low crystal yield | - Too much solvent was used for dissolution.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent in which they are too soluble. | - Use the minimum amount of hot solvent necessary for complete dissolution.- Preheat the filtration apparatus (funnel and flask).- Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[2] |
| Colored crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive use of charcoal can reduce the yield.[1] |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of compounds | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase composition by testing different solvent ratios.- Reduce the amount of sample loaded onto the column. |
| Product does not elute from the column | - The mobile phase is not polar enough.- Strong adsorption of the compound to the stationary phase. | - Gradually increase the polarity of the mobile phase.- Consider using a different stationary phase. |
| Low recovery of the product | - Adsorption of the product onto the stationary phase. | - Choose a less polar eluent system if possible without compromising separation.[1] |
Quantitative Data
Solubility of Ethyl 4-Aminobenzoate in Various Alcohols
The following table presents the mole fraction solubility (x₁) of ethyl 4-aminobenzoate in different alcohol solvents at various temperatures. This data indicates that the solubility increases with temperature and is highest in methanol, followed by ethanol.[5][6][7]
| Temperature (K) | Methanol | Ethanol | n-Propanol | n-Butanol | Isobutyl Alcohol | Isoamyl Alcohol |
| 283.15 | 0.0783 | 0.0512 | 0.0398 | 0.0315 | 0.0245 | 0.0278 |
| 288.15 | 0.0915 | 0.0613 | 0.0476 | 0.0378 | 0.0294 | 0.0333 |
| 293.15 | 0.1064 | 0.0729 | 0.0569 | 0.0452 | 0.0352 | 0.0398 |
| 298.15 | 0.1233 | 0.0861 | 0.0678 | 0.0540 | 0.0421 | 0.0475 |
| 303.15 | 0.1424 | 0.1013 | 0.0805 | 0.0643 | 0.0503 | 0.0566 |
| 308.15 | 0.1641 | 0.1187 | 0.0952 | 0.0763 | 0.0599 | 0.0674 |
| 313.15 | 0.1886 | 0.1386 | 0.1121 | 0.0903 | 0.0712 | 0.0801 |
| 318.15 | 0.2163 | 0.1614 | 0.1316 | 0.1064 | 0.0844 | 0.0949 |
| 323.15 | 0.2475 | 0.1874 | 0.1540 | 0.1251 | 0.0997 | 0.1121 |
| 327.15 | 0.2745 | 0.2105 | 0.1743 | 0.1425 | 0.1139 | 0.1283 |
Experimental Protocols
Protocol 1: Recrystallization of 4-Amino-2-chlorobenzoic Acid
This protocol provides a general procedure for the purification of 4-Amino-2-chlorobenzoic acid by recrystallization from methanol.[2]
-
Dissolution: Place the crude 4-Amino-2-chlorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot methanol until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and stir for a few minutes.
-
Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration. Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: HPLC Purity Analysis of Aminobenzoate Isomers
This protocol describes a reversed-phase HPLC method for the separation and purity analysis of aminobenzoic acid isomers.[3][4]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Reference standards of the aminobenzoate isomers
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 20% acetonitrile in water containing 0.1% phosphoric acid.[4]
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
-
Analysis:
-
Inject the standard solutions to determine the retention times of each isomer.
-
Inject the sample solution and identify the peaks by comparing retention times with the standards.
-
Calculate the area percentage of each peak to determine the purity of the sample.
-
Visualizations
References
Side product formation in the synthesis of aminobenzoate esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side product formation in the synthesis of aminobenzoate esters. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of aminobenzoate esters, such as benzocaine and procaine, primarily through Fischer esterification of p-aminobenzoic acid (PABA).
Issue 1: Low Yield of the Desired Ester
| Symptom | Possible Cause | Recommended Solution |
| The final product mass is significantly lower than the theoretical yield. | Incomplete Reaction: Fischer esterification is a reversible reaction. The equilibrium may not have been sufficiently shifted towards the product.[1][2][3] | - Use Excess Alcohol: Employ a large excess of the alcohol reactant to drive the equilibrium forward.[1][2] - Remove Water: Use a Dean-Stark apparatus to remove water as it is formed, thus preventing the reverse hydrolysis reaction. - Increase Reaction Time: Ensure the reaction has proceeded to completion by monitoring it with Thin Layer Chromatography (TLC).[4] |
| Hydrolysis of the Ester: The ester product can be hydrolyzed back to the carboxylic acid and alcohol, especially during workup. | - Careful Neutralization: During the workup, add the neutralizing base (e.g., sodium carbonate solution) slowly and monitor the pH to avoid excessively basic conditions that can promote hydrolysis.[5] | |
| Loss of Volatile Reactants: If using a volatile starting material like ethyl 4-aminobenzoate (benzocaine), it may be lost from the reaction mixture, reducing the yield of the desired product.[6] | - Use a Reflux Condenser: Ensure a properly functioning reflux condenser is used to prevent the escape of volatile components.[7] - Consider a Less Volatile Starting Material: In some industrial applications, a less volatile reagent like butyl 4-aminobenzoate is used to minimize loss.[6] | |
| Product Loss During Workup and Purification: Significant amounts of product can be lost during transfers, filtration, and recrystallization steps.[8] | - Minimize Transfers: Plan your experimental setup to reduce the number of times the product is transferred between vessels. - Proper Filtration and Washing: Ensure the complete transfer of the product to the filter and wash with a minimal amount of cold solvent to avoid dissolving the product. |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Cause | Recommended Solution |
| Unexpected peaks in NMR or HPLC analysis. | Unreacted Starting Material (p-Aminobenzoic Acid): The most common impurity is the starting carboxylic acid due to an incomplete reaction. | - Optimize Reaction Conditions: Refer to the solutions for "Low Yield" to drive the reaction to completion. - Purification: Recrystallization is often effective in removing unreacted PABA. The difference in solubility between the ester and the carboxylic acid can be exploited. |
| Hydrolysis Product: The presence of p-aminobenzoic acid in the final product can also be due to hydrolysis of the ester during workup. | - Controlled Workup: Maintain a neutral or slightly basic pH during neutralization and avoid prolonged exposure to aqueous basic conditions. | |
| Discoloration of the reaction mixture or final product (e.g., brown or yellow). | Oxidation of the Aromatic Amine: The amino group is susceptible to oxidation, which can lead to colored impurities. | - Use High-Purity Starting Materials: Ensure the p-aminobenzoic acid and other reagents are of high purity and free from colored impurities. - Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. |
| Broad peaks in NMR spectrum. | Presence of Paramagnetic Impurities or Inhomogeneity: This can be caused by residual metal catalysts or undissolved material. | - Purification: Ensure the product is thoroughly purified. - Sample Preparation for Analysis: Ensure the sample is fully dissolved in the NMR solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of aminobenzoate esters via Fischer esterification?
A1: The most frequently encountered side products are:
-
Unreacted p-aminobenzoic acid (PABA): Due to the reversible nature of Fischer esterification, some starting material may remain if the reaction does not go to completion.[1][2]
-
Water: A product of the esterification reaction that can participate in the reverse (hydrolysis) reaction.
-
Hydrolysis products: If the ester is exposed to acidic or basic aqueous conditions for extended periods, it can hydrolyze back to p-aminobenzoic acid and the corresponding alcohol.
-
N-acylated products: While less common under typical Fischer esterification conditions, acylation of the amino group by another molecule of the carboxylic acid can occur, leading to amide impurities.
Q2: How can I monitor the progress of my aminobenzoate ester synthesis?
A2: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[4] By spotting the reaction mixture alongside the starting material (e.g., PABA) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible.
Q3: Why is an acid catalyst necessary in Fischer esterification?
A3: An acid catalyst, such as concentrated sulfuric acid, is crucial because it protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This significantly increases the rate of the reaction.[2]
Q4: My final product is a brownish color. How can I decolorize it?
A4: Discoloration is often due to minor oxidation byproducts. Recrystallization is a common method for purification and can often remove colored impurities. In some cases, adding a small amount of activated charcoal during the recrystallization process can help adsorb the colored impurities.
Q5: I see an unexpected peak in my HPLC analysis. How do I identify it?
A5: Identifying unknown peaks requires systematic troubleshooting.
-
Analyze Starting Materials: Run an HPLC of your starting materials to ensure the peak is not from an impurity in your reagents.
-
Spiking: Spike your sample with a known potential impurity (e.g., PABA) and see if the peak area increases.
-
LC-MS: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, which is a significant clue to its identity.
-
Review Reaction Conditions: Consider potential side reactions based on your specific reaction conditions that could lead to the observed impurity.
Data Presentation
The formation of side products is influenced by several factors. While specific quantitative data is highly dependent on the exact experimental setup, the following table summarizes the qualitative impact of key parameters on the synthesis of aminobenzoate esters.
| Parameter | Effect on Ester Yield | Effect on Unreacted PABA | Effect on Hydrolysis | Effect on Other Side Products (e.g., N-acylation) |
| Reaction Temperature | Generally increases reaction rate, but excessive heat can promote side reactions. | Decreases with optimal temperature and time. | Can increase if water is present. | May increase with very high temperatures. |
| Reaction Time | Increases up to the point of equilibrium. | Decreases as the reaction proceeds. | Can increase if the reaction is left for an extended period after reaching equilibrium. | May increase with prolonged reaction times. |
| Alcohol to PABA Molar Ratio | Increases with a higher ratio of alcohol.[1][2] | Decreases with a higher ratio of alcohol. | No direct effect on hydrolysis rate, but a higher ester concentration at equilibrium provides more substrate for potential hydrolysis. | Generally no significant effect. |
| Catalyst Concentration | Increases reaction rate up to an optimal concentration. | Decreases with an appropriate amount of catalyst. | Can be catalyzed by both acid and base, so excess catalyst can promote hydrolysis during workup. | May be influenced by catalyst type and concentration. |
| Water Content | Decreases due to the reversible nature of the reaction.[3] | Increases as the equilibrium shifts towards the reactants. | Promotes the hydrolysis of the ester. | Generally no significant effect. |
Experimental Protocols
Synthesis of Ethyl p-Aminobenzoate (Benzocaine) via Fischer Esterification [2][7]
Materials:
-
p-Aminobenzoic acid (PABA)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
10% Sodium Carbonate solution
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol. A typical ratio is 1.2 g of PABA in 12 mL of ethanol.[2][7]
-
Carefully and slowly add concentrated sulfuric acid (approximately 1 mL for the scale above) to the solution while stirring.[2][7] A precipitate of the p-aminobenzoic acid hydrogen sulfate salt may form.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The precipitate should dissolve as the reaction progresses.[7]
-
Monitor the reaction by TLC until the PABA spot disappears.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice water (approximately 30 mL).[2][7]
-
Slowly neutralize the solution by adding 10% sodium carbonate solution dropwise with stirring until the evolution of CO2 gas ceases and the pH is approximately 8. The benzocaine will precipitate as a white solid.[2]
-
Collect the crude product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
-
Dry the purified product and determine its melting point (literature: 88-90 °C) and yield.
Visualizations
Caption: Troubleshooting workflow for aminobenzoate ester synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Benzocaine Synthesis Lab Report - 481 Words | Cram [cram.com]
Troubleshooting low yield in Fischer esterification of benzoic acids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Fischer esterification of benzoic acids. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my Fischer esterification of benzoic acid resulting in a low yield?
Low yields in Fischer esterification are common and can be attributed to several factors, primarily the reversible nature of the reaction.[1][2][3] The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][4] To achieve a high yield of the ester, the equilibrium must be shifted to the product side.
Key factors contributing to low yield include:
-
Equilibrium: The reaction naturally reaches an equilibrium that may not favor the products. Using a 1:1 molar ratio of a carboxylic acid and an alcohol typically results in a yield of around 67%.[3]
-
Water Presence: The presence of water, a product of the reaction, can shift the equilibrium back toward the reactants (hydrolysis of the ester).[1][4]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to an incomplete conversion of reactants to products.
-
Sub-optimal Catalyst Concentration: An inappropriate amount of acid catalyst can affect the reaction rate.
-
Steric Hindrance: Bulky groups on either the benzoic acid or the alcohol can slow down the reaction rate.[5]
-
Losses During Workup: Significant amounts of the ester can be lost during the aqueous workup and purification steps.[3][6]
2. How can I shift the equilibrium to favor ester formation and improve my yield?
According to Le Chatelier's principle, the equilibrium can be shifted towards the products by either using an excess of one reactant or by removing one of the products as it is formed.[1][7]
-
Use of Excess Alcohol: A common and effective strategy is to use a large excess of the alcohol.[1][3] This is particularly convenient if the alcohol is inexpensive and has a low boiling point, allowing it to be used as the solvent for the reaction.[2] Using a four-fold molar excess of alcohol can theoretically increase the ester yield to approximately 95%.[3]
-
Removal of Water: Actively removing water as it forms is a highly effective method to drive the reaction to completion.[1][4] This can be achieved by:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a common laboratory technique where the reaction is carried out in a solvent (like toluene or benzene) that forms an azeotrope with water.[1][2][8] The azeotrope boils and condenses in the Dean-Stark trap, where the denser water separates and is collected, while the solvent returns to the reaction flask.[1][8]
-
Using a Drying Agent: Molecular sieves or anhydrous salts can be added to the reaction mixture to absorb the water as it is produced.[4]
-
3. What are the optimal reaction conditions for the Fischer esterification of benzoic acid?
Optimal conditions can vary depending on the specific benzoic acid and alcohol being used. However, general guidelines can be followed.
| Parameter | Recommended Condition | Rationale |
| Alcohol to Benzoic Acid Molar Ratio | 4:1 or higher (alcohol as solvent) | Shifts equilibrium towards the ester product.[3] |
| Catalyst | Concentrated H₂SO₄, p-TsOH, HCl | Strong Brønsted acids are effective catalysts.[1][9] Lewis acids can also be used.[4] |
| Catalyst Loading | 1-5 mol% relative to the carboxylic acid | Sufficient to catalyze the reaction without promoting side reactions. |
| Temperature | Reflux | The reaction is typically conducted at the boiling point of the alcohol or solvent to ensure a reasonable reaction rate.[2] |
| Reaction Time | 1 - 10 hours | Reaction progress should be monitored (e.g., by TLC) to determine completion.[9] |
4. My reaction seems to have worked, but I'm losing a lot of product during the workup. How can I minimize these losses?
Losses during the aqueous workup are a common cause of lower-than-expected isolated yields.[3]
-
Problem: The ester product can be partially soluble in the aqueous layers during extraction, especially if an excess of a water-miscible alcohol like methanol or ethanol was used.[3]
-
Solution:
-
Minimize Water Washes: Use the minimum volume of water necessary for extractions.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This decreases the solubility of the organic product in the aqueous layer.
-
Back-Extraction: After the initial separation, the aqueous layer can be extracted again with a small amount of fresh organic solvent to recover any dissolved product.
-
Careful Separation: Take care to avoid losing the organic layer when separating phases in a separatory funnel. Emulsions can form, making separation difficult; allowing the funnel to stand or adding brine can help break them.[10]
-
5. I'm not sure if my reaction has gone to completion. How can I monitor its progress?
Monitoring the reaction is crucial to ensure it is stopped at the optimal time.
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting materials (benzoic acid) and the appearance of the product (ester). A co-spot of the starting material and the reaction mixture should be run for comparison.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC or HPLC can be used to determine the relative amounts of reactants and products over time.
Experimental Protocols
Below are representative experimental protocols for the Fischer esterification of benzoic acid.
Protocol 1: Using Excess Methanol as Solvent [3]
-
Reactant Setup: In a round-bottomed flask, combine benzoic acid (e.g., 8.00 g, 0.0656 mol) and methanol (e.g., 25 mL, 0.617 mol).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (3.0 mL) to the mixture while swirling.
-
Reflux: Add a boiling stone, attach a reflux condenser, and heat the mixture to reflux for 30-60 minutes.
-
Workup:
-
Cool the reaction mixture and pour it into a separatory funnel containing water (75 mL).
-
Rinse the reaction flask with ether (35 mL) and add it to the separatory funnel.
-
Shake the funnel, venting frequently, and separate the aqueous layer.
-
Wash the organic layer with water (15 mL), followed by two portions of 5% sodium bicarbonate solution (25 mL each) to neutralize the acid catalyst.
-
Wash the organic layer with saturated sodium chloride solution (15-20 mL).
-
Dry the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Decant the solution and remove the solvent using a rotary evaporator to isolate the methyl benzoate.
-
Protocol 2: Using a Dean-Stark Apparatus for Water Removal [2]
-
Reactant Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hippuric acid (35.8 g, 0.20 mol), cyclohexanol (20.0 g, 0.20 mol), p-toluenesulfonic acid (1.0 g), and toluene (200 mL).
-
Reflux: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected (can take up to 30 hours).
-
Workup:
-
Cool the reaction mixture and dilute it with ethyl acetate (200 mL).
-
Wash the organic phase twice with water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Recrystallize the crude product to obtain the pure ester.
-
Visual Guides
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for low ester yield.
Experimental Workflow: Fischer Esterification with Dean-Stark Trap
Caption: Step-by-step experimental workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. studylib.net [studylib.net]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 6. quora.com [quora.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid — Adam Cap [adamcap.com]
Technical Support Center: Catalyst Removal in the Synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst removal during the synthesis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst used in the synthesis of this compound, and why is its removal important?
A1: The synthesis of this compound commonly involves the hydrogenation of its nitro precursor, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. The catalyst of choice for this transformation is typically 10% palladium on activated carbon (Pd/C).[1] Removal of the palladium catalyst is critical, especially in pharmaceutical applications, to ensure the final product is free from metal impurities that can be toxic and interfere with downstream processes or biological assays. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have strict limits on residual palladium in active pharmaceutical ingredients (APIs).[2][3][4]
Q2: What are the primary methods for removing Pd/C catalyst from the reaction mixture?
A2: The primary methods for removing the heterogeneous Pd/C catalyst and residual palladium species include:
-
Filtration: This is the most direct method for removing the solid Pd/C catalyst. The use of a filter aid like Celite® is highly recommended to trap fine catalyst particles.[5][6][7][8]
-
Activated Carbon Treatment: This method is effective for adsorbing dissolved or colloidal palladium that may have leached from the support.[5][6][9]
-
Recrystallization: This is a final purification step to remove any remaining trace impurities, including residual palladium, from the solid product.[10][11]
-
Chelating Agents: These can be used to scavenge dissolved palladium ions by forming complexes that can then be removed.[9][12]
Q3: My filtrate is black or grey even after filtering off the Pd/C. What is causing this, and how can I fix it?
A3: A black or grey filtrate indicates the presence of fine palladium particles that have passed through the filter paper. This can happen if the pore size of the filter is too large or if the Pd/C has a very fine particle size. To resolve this, filter the solution again through a pad of Celite® or another filter aid. This creates a finer filtration matrix that can effectively trap these small particles.[5][7][13]
Q4: I'm observing a significant loss of my product after treating the reaction mixture with activated carbon. How can I minimize this?
A4: Product loss during activated carbon treatment is often due to non-specific adsorption of the product onto the carbon surface.[5][6][11] To minimize this:
-
Optimize the amount of activated carbon: Use the minimum amount necessary for effective palladium removal. A typical starting point is 5-10 wt% relative to the crude product.[5]
-
Adjust the solvent: A solvent in which your product is highly soluble may reduce its adsorption to the carbon.[6][11]
-
Wash the carbon thoroughly: After filtration, wash the activated carbon cake with fresh, hot solvent to recover as much of the adsorbed product as possible.[5]
Q5: How can I be sure that the palladium levels in my final product are within acceptable limits?
A5: To confirm that the residual palladium levels are within the acceptable limits for pharmaceutical applications, a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) should be used for quantification.[5]
Troubleshooting Guides
Issue 1: Ineffective Catalyst Filtration
| Symptom | Possible Cause | Suggested Solution |
| Filtrate is grey or black. | Fine palladium particles are passing through the filter. | Filter the solution through a pad of Celite® or a membrane filter with a smaller pore size. Ensure the Celite® pad is well-packed and of sufficient thickness.[5][7] |
| Filtration is very slow. | The filter is clogged with fine catalyst particles. | Use a larger filter funnel or a Buchner funnel with a larger surface area. Consider using a filter aid like Celite® to improve flow. |
| The Pd/C catalyst seems to have "dissolved". | The amine and hydroxyl groups in the product may chelate with palladium, leading to some leaching of the metal into the solution.[14] | After filtration of the solid catalyst, treat the filtrate with a palladium scavenger or activated carbon to remove dissolved palladium species.[5][9] |
Issue 2: Persistent Palladium Contamination After Purification
| Symptom | Possible Cause | Suggested Solution |
| High palladium levels detected by ICP-MS after filtration. | Leaching of palladium from the carbon support. | Treat the filtrate with activated carbon or a specialized palladium scavenger.[5][6][9] |
| Palladium remains after activated carbon treatment. | The type of activated carbon is not effective, or the treatment conditions are not optimal. | Screen different grades of activated carbon. Increase the contact time or temperature of the activated carbon treatment.[5] |
| Palladium co-crystallizes with the product. | The palladium species has similar solubility properties to the product in the chosen recrystallization solvent. | Screen different solvents for recrystallization. Consider adding a chelating agent to the mother liquor to keep the palladium dissolved.[11] |
Quantitative Data: Regulatory Limits for Residual Palladium
The acceptable limits for residual palladium in pharmaceutical products are defined by regulatory bodies. The following table summarizes the Permitted Daily Exposure (PDE) as per the ICH Q3D guidelines.
| Route of Administration | Palladium (Pd) PDE (µ g/day ) | Concentration Limit (ppm) for a ≤10 g/day dose |
| Oral | 100 | 10 |
| Parenteral | 10 | 1 |
| Inhalation | 1 | 0.1 |
| Data sourced from ICH Q3D guidelines.[2][4][15] |
Experimental Protocols
Protocol 1: Removal of Pd/C Catalyst by Filtration
This protocol describes the standard procedure for removing the heterogeneous Pd/C catalyst from the reaction mixture.
Materials:
-
Reaction mixture containing this compound and Pd/C catalyst
-
Celite® 545 or equivalent filter aid
-
An appropriate solvent (e.g., ethanol, ethyl acetate)[1]
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Prepare the Celite® Pad: Place a piece of filter paper in the Buchner funnel that covers all the holes. Wet the filter paper with the solvent to be used for filtration. Prepare a slurry of Celite® in the same solvent and pour it into the funnel to form a pad of about 1-2 cm in thickness. Apply gentle vacuum to settle the pad and wash with additional solvent.
-
Filter the Reaction Mixture: Carefully decant the reaction mixture onto the prepared Celite® pad under vacuum.
-
Wash the Catalyst: Wash the reaction flask with fresh solvent and pour the washings over the filter cake to ensure all the product is collected. Continue washing the filter cake with fresh, hot solvent until the filtrate runs clear.
-
Handle the Catalyst Waste: Caution: Pd/C can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely on the funnel.[16][17] Transfer the wet catalyst and Celite® mixture to a designated waste container.
-
Collect the Filtrate: The filtrate containing the crude product can then be concentrated and taken to the next purification step.
Protocol 2: Removal of Residual Palladium with Activated Carbon
This protocol is for removing dissolved or colloidal palladium from the filtrate after the initial catalyst filtration.
Materials:
-
Filtrate containing crude this compound
-
Activated carbon (decolorizing charcoal)
-
An appropriate solvent
-
Stir plate and stir bar
-
Filtration apparatus (as in Protocol 1)
Procedure:
-
Add Activated Carbon: To the filtrate, add 5-10 wt% of activated carbon relative to the expected mass of the crude product.[5]
-
Stir the Mixture: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours.[5]
-
Remove the Activated Carbon: Filter the mixture through a fresh pad of Celite® to remove the activated carbon.
-
Wash and Concentrate: Wash the carbon cake with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the product with reduced palladium content.
Protocol 3: Purification by Recrystallization
This is a final purification step to obtain high-purity this compound.
Materials:
-
Crude this compound
-
A suitable recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the hot recrystallization solvent.
-
Cool to Crystallize: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration.
-
Wash the Crystals: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the Product: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the removal of palladium catalyst.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. mdpi.com [mdpi.com]
- 15. usp.org [usp.org]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purifying Aminobenzoates with Column Chromatography
Welcome to the Technical Support Center for the purification of aminobenzoates using column chromatography. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying aminobenzoates on silica gel?
The most common issue is peak tailing or streaking of the compound during elution. This is due to the basic nature of the amino group, which can interact strongly with the acidic silanol groups on the surface of the silica gel.[1][2][3] This interaction can lead to poor separation, reduced yield, and broad, asymmetrical peaks.
Q2: How can I prevent peak tailing of my aminobenzoate?
The most effective method to counteract peak tailing is to add a small amount of a basic modifier to your eluent.[3] Triethylamine (TEA) is a common choice, typically added at a concentration of 0.1-1% of the total solvent volume.[3] Ammonia in methanol can also be used, especially for more polar amines.[3] This basic additive neutralizes the acidic sites on the silica gel, minimizing the unwanted secondary interactions with your aminobenzoate.
Q3: What are good starting solvent systems for purifying aminobenzoates?
A good starting point for many aminobenzoates is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common initial trial is a 9:1 or 4:1 ratio of hexane:ethyl acetate, with the polarity gradually increased as needed. For more polar aminobenzoates, a dichloromethane/methanol system may be more appropriate.
Q4: My aminobenzoate seems to be degrading on the silica gel column. What can I do?
If you suspect your aminobenzoate is unstable on silica, you can try a few alternative approaches:
-
Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base before packing the column to reduce its acidity.[2]
-
Alternative Stationary Phases: Consider using a different stationary phase altogether. Alumina, which is basic, can be a good option for purifying basic compounds.[2][4] Amine-functionalized silica is another excellent choice as it is designed to minimize interactions with basic analytes.[2][5]
-
Reversed-Phase Chromatography: For some aminobenzoates, reversed-phase chromatography (e.g., using a C18 column) can provide a good separation, often with the addition of a basic modifier to the mobile phase.[1]
Q5: How do I choose the right solvent system for my specific aminobenzoate?
The ideal solvent system should provide a good separation of your target compound from impurities. This is best determined by running a few initial trials using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired aminobenzoate an Rf value between 0.2 and 0.4 for optimal separation on a column.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of aminobenzoates.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing/Streaking | Strong interaction between the basic amino group and acidic silica gel.[1][2][3] | Add 0.1-1% triethylamine (TEA) or another suitable base to the eluent.[3] Consider using a less acidic stationary phase like alumina or amine-functionalized silica.[2][4][5] |
| Compound Stuck on Column | The eluent is not polar enough to displace the compound from the stationary phase. The compound may be strongly adsorbed due to its basicity. | Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. For very polar compounds, a dichloromethane/methanol system may be necessary. Adding a basic modifier like TEA can also help elute the compound. |
| Poor Separation of Compound from Impurities | The chosen solvent system has insufficient selectivity for the compounds in your mixture. | Experiment with different solvent systems on TLC to find one that provides better separation. Consider using a different combination of solvents (e.g., dichloromethane/acetone or toluene/ethyl acetate). A shallower gradient during elution can also improve resolution. |
| Compound Elutes too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate mixture, increase the proportion of hexane. |
| Multiple Fractions Containing the Product | The sample was loaded in a solvent that is too polar, causing it to streak down the column. The column may have been overloaded with the sample. | Load the sample in the weakest possible solvent. If the sample is not soluble in the initial eluent, consider dry loading. Ensure the amount of sample loaded is appropriate for the column size. |
| Product is Contaminated with an Unknown Impurity After the Column | The compound may be degrading on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a full column. If degradation is observed, consider the alternative stationary phases mentioned in the FAQs. |
Data Presentation: Solvent Systems for Aminobenzoate Purification
The following tables summarize common solvent systems used for the purification of various aminobenzoate esters. Note that Rf values are approximate and can vary based on the specific TLC plates, chamber saturation, and temperature.
Table 1: Solvent Systems for p-Aminobenzoate Esters on Silica Gel
| Compound | Solvent System (v/v) | Approximate Rf Value | Notes |
| Methyl p-aminobenzoate | Hexane:Ethyl Acetate (4:1) | 0.3 - 0.4 | A good starting point for less polar esters. |
| Ethyl p-aminobenzoate | Hexane:Ethyl Acetate (3:1) | 0.3 - 0.4 | Polarity may need to be adjusted based on impurities. |
| Propyl p-aminobenzoate | Hexane:Ethyl Acetate (7:3) | ~0.4 | Adjust ratio for optimal separation. |
| Butyl p-aminobenzoate | Hexane:Ethyl Acetate (2:1) | 0.4 - 0.5 | May require a slightly more polar system than smaller esters. |
| p-Aminobenzoic Acid | Toluene:Acetone:Methanol:Ammonia (8:3:3:0.1) | ~0.21 | The free acid is significantly more polar and requires a more polar and basic eluent.[6] |
Table 2: Effect of Triethylamine (TEA) on Peak Shape
| Compound | Solvent System (v/v) | Observation without TEA | Observation with 0.5% TEA |
| Ethyl 4-aminobenzoate | Hexane:Ethyl Acetate (3:1) | Significant tailing of the spot on TLC and broad peaks on the column. | Sharper, more symmetrical spot/peak with minimal tailing. |
| Methyl 3-aminobenzoate | Dichloromethane:Methanol (98:2) | Pronounced streaking on the TLC plate. | A well-defined spot with a consistent Rf value. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of an Aminobenzoate
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides a good separation of your aminobenzoate from impurities, aiming for an Rf value of 0.2-0.4 for your target compound.
-
Prepare the chosen eluent, adding 0.1-1% triethylamine if initial TLC plates show tailing.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring even packing without air bubbles. A layer of sand at the bottom and top of the silica gel is recommended.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude aminobenzoate in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: If the compound is not soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified aminobenzoate.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified aminobenzoate.
-
Visualizations
Caption: Troubleshooting workflow for aminobenzoate purification.
Caption: Relationship between solvent polarity and elution order.
References
Addressing incomplete reactions in the synthesis of aminobenzoate derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminobenzoate derivatives.
Troubleshooting Guide: Addressing Incomplete Reactions
Incomplete reactions are a frequent challenge in the synthesis of aminobenzoate derivatives, often leading to low yields and complex purification procedures. This guide provides a systematic approach to diagnosing and resolving common issues.
Issue 1: Low Conversion of Starting Material (Aminobenzoic Acid)
Symptom: Analysis of the crude reaction mixture (e.g., by TLC or HPLC) shows a significant amount of unreacted aminobenzoic acid.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Reversible Reaction Equilibrium | The Fischer esterification is a reversible process. To drive the equilibrium towards the product, use a large excess of the alcohol (often as the solvent).[1][2] Alternatively, remove water as it forms using a Dean-Stark apparatus.[3] |
| Insufficient Acid Catalyst | The amino group of the aminobenzoic acid can neutralize the acid catalyst.[1][2] Ensure at least a stoichiometric amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.[1][2] |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting material persists, consider increasing the reflux time or reaction temperature.[1][4] For sterically hindered aminobenzoic acids, longer reaction times may be necessary.[1] |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous reagents. Water is a product of the esterification and its presence can shift the equilibrium back towards the reactants.[3] |
Issue 2: Formation of Significant Byproducts
Symptom: The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram, leading to difficult purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| N-Acylation (Amide Formation) | The amino group of one aminobenzoic acid molecule can react with the carboxylic acid of another, especially at high temperatures.[1] Using a large excess of the alcohol reactant helps to ensure it acts as the primary nucleophile.[1] Avoid excessively high reaction temperatures.[1] |
| Di-ether Formation | At high temperatures, the acid catalyst can promote the self-condensation of the alcohol to form a di-alkyl ether byproduct.[3] Ensure the reaction temperature is appropriate for the specific alcohol being used.[3] |
| Oxidation | The amino group is susceptible to air oxidation, which can be accelerated by heat and light, leading to colored impurities.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[3] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my aminobenzoate synthesis?
A1: Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the reaction's progress.[1][4] By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the conversion over time.[5]
Q2: My purified aminobenzoate derivative is colored. What is the likely cause and how can I remove the color?
A2: Discoloration often arises from oxidation of the amino group.[3] Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) can often remove colored impurities.[1] If the color persists, treatment with activated carbon during the recrystallization process may be effective.
Q3: What is the best method for purifying my crude aminobenzoate ester?
A3: The most common purification method is recrystallization.[1] For oily products or mixtures that are difficult to crystallize, column chromatography on silica gel is a powerful alternative.[6] An acid-base extraction can be employed during the workup to remove unreacted acidic starting material.[6]
Q4: Can I use a different acid catalyst besides sulfuric acid?
A4: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) can be used as catalysts for Fischer esterification.[3] In some cases, greener catalysts like natural deep eutectic solvents (NADES) combined with urea choline chloride are being explored.[7]
Q5: What impact does the purity of the starting aminobenzoic acid have on the reaction?
A5: The purity of the starting materials is crucial for a successful reaction and can significantly impact the impurity profile of the final product.[8][9] Impurities in the starting material can sometimes interfere with the reaction or be carried through to the final product, complicating purification.[10]
Experimental Protocols
Protocol 1: Synthesis of Ethyl p-Aminobenzoate (Benzocaine) via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of benzocaine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| p-Aminobenzoic Acid | 137.14 | 1.2 g | 0.0087 |
| Absolute Ethanol | 46.07 | 12.0 mL | 0.205 |
| Concentrated Sulfuric Acid | 98.08 | 1.0 mL | 0.018 |
| 10% Sodium Carbonate Solution | 105.99 | ~10 mL | - |
| Ice Water | 18.02 | 30 mL | - |
Data compiled from various sources.[2][11]
Procedure:
-
In a round-bottom flask, dissolve 1.2 g of p-aminobenzoic acid in 12.0 mL of absolute ethanol.[2]
-
With stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid. A precipitate may form.[2]
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.[2][4]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 30 mL of ice water.[2]
-
Slowly neutralize the mixture by adding a 10% sodium carbonate solution dropwise with stirring until the pH is approximately 8.[2][12]
-
Collect the precipitated product by vacuum filtration and wash it with cold water.[2]
-
Dry the purified product.
Visualizations
Caption: Experimental workflow for the synthesis of Benzocaine.
Caption: Troubleshooting logic for incomplete esterification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. sigarra.up.pt [sigarra.up.pt]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Stability issues of Methyl 2-amino-5-hydroxy-4-methoxybenzoate under storage
This technical support center provides guidance on the stability and storage of Methyl 2-amino-5-hydroxy-4-methoxybenzoate to researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and use of this compound.
Issue 1: The solid compound has changed color (e.g., from off-white to brown).
-
Question: My solid this compound has developed a brownish tint upon storage. What is the likely cause and how can I prevent this?
-
Answer: The discoloration is likely due to oxidation. The aminophenol structure is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. To prevent this, store the solid compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[1][2]
Issue 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis.
-
Question: My recent analysis of a sample containing this compound shows additional, unexpected peaks. What could be the source of these impurities?
-
Answer: The appearance of new peaks suggests degradation of the compound. Potential causes include:
-
Hydrolysis: The ester group can hydrolyze to the corresponding carboxylic acid (2-amino-5-hydroxy-4-methoxybenzoic acid) and methanol, especially if the sample is in an aqueous solution with a non-neutral pH.[2]
-
Oxidation: As mentioned above, the aminophenol moiety is prone to oxidation, leading to various degradation products.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[2]
To troubleshoot, ensure your sample preparation, mobile phase, and storage conditions are optimized for stability. Analyze samples promptly after preparation and store them protected from light and at a low temperature.
-
Issue 3: I am observing a decrease in the potency or activity of the compound in my assays.
-
Question: The biological activity of my this compound stock solution seems to have decreased over time. Why is this happening and what can I do?
-
Answer: A loss of potency is a strong indicator of compound degradation. The formation of degradation products, such as the hydrolyzed carboxylic acid or oxidized species, would reduce the concentration of the active parent compound. To mitigate this, prepare fresh stock solutions for your experiments whenever possible. If long-term storage of solutions is necessary, store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and minimize exposure to air and light.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of the solid compound, it is recommended to store it under the conditions summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1][3][4] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[3][4][5] For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Protects from moisture and atmospheric oxygen to prevent hydrolysis and oxidation.[2] |
| Light | Protect from light.[1] | The compound may be light-sensitive, and exposure can lead to photodegradation. |
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the two primary degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The ester linkage is susceptible to cleavage, especially under acidic or basic conditions, yielding 2-amino-5-hydroxy-4-methoxybenzoic acid and methanol.[2]
-
Oxidation: The electron-rich aromatic ring, substituted with both amino and hydroxyl groups, is prone to oxidation. This can lead to the formation of colored quinone-imine type structures or other complex oxidative degradation products.
Plausible Degradation Pathway
Caption: Potential degradation pathways.
Q3: How does pH affect the stability of this compound in solutions?
A3: The stability of the compound in aqueous solutions is expected to be pH-dependent.
-
Alkaline conditions (pH > 7): The rate of ester hydrolysis is generally accelerated under basic conditions.[2]
-
Acidic conditions (pH < 7): Ester hydrolysis can also occur under acidic conditions, although typically at a slower rate than in basic media.[2]
-
Neutral conditions (pH ≈ 7): The compound is expected to be most stable around neutral pH.
For experiments requiring the compound to be in solution, it is advisable to use a buffered system at or near neutral pH and to prepare the solution fresh before use.
Q4: Are there any specific analytical methods to monitor the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of this compound.[6][7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) can be used to identify the structures of any degradation products that are formed.[6][8]
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under various stress conditions. Researchers should adapt the concentrations and time points based on their specific needs.
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours). Neutralize with 0.1 N NaOH before analysis.[2]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature for a defined period (e.g., 6 hours). Neutralize with 0.1 N HCl before analysis.[2]
-
Oxidative Degradation: Mix the stock solution with 3% v/v hydrogen peroxide. Keep the solution in the dark at room temperature for a defined period (e.g., 6 hours).[2]
-
Thermal Degradation: Place the solid compound in an oven at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours). Dissolve the heat-treated solid in the initial solvent for analysis.[2]
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber for a defined duration and intensity. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Characterize the degradation products using LC-MS if necessary.
-
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
References
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Methyl 4-amino-2-methoxybenzoate - Safety Data Sheet [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the ¹H NMR Spectral Signature of Methyl 2-amino-5-hydroxy-4-methoxybenzoate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a detailed ¹H NMR spectral analysis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate, a potentially valuable building block in medicinal chemistry. Through objective comparison with structurally related analogs and supporting experimental data, this document serves as a comprehensive reference for the identification and verification of this compound.
Comparative ¹H NMR Data
A thorough analysis of the ¹H NMR spectrum of this compound and its analogs reveals distinct chemical shifts and coupling patterns that are crucial for unambiguous identification. The data presented below has been compiled from experimental findings to ensure accuracy and reliability.
| Compound | Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Methyl 2-aminobenzoate | COOCH₃ | 3.84 | s | - |
| NH₂ | 5.71 (br s) | br s | - | |
| H-6 | 7.84 | dd | 8.4, 1.6 | |
| H-4 | 7.24 | m | - | |
| H-3, H-5 | 6.62 | t | 7.6 | |
| Methyl 5-hydroxybenzoate | Data not available | Data not available | Data not available | Data not available |
| Methyl 4-methoxybenzoate | H-2, H-6 | 7.94 | d | 8.2 |
| H-3, H-5 | 7.24 | d | 8.0 | |
| COOCH₃ | 3.88 | s | - | |
| OCH₃ | 3.87 | s | - |
Note: "s" denotes a singlet, "d" a doublet, "t" a triplet, "dd" a doublet of doublets, "m" a multiplet, and "br s" a broad singlet. The absence of experimental ¹H NMR data for this compound and methyl 5-hydroxybenzoate in the available literature is a notable gap. The data for Methyl 2-aminobenzoate and Methyl 4-methoxybenzoate is sourced from the Royal Society of Chemistry.[1][2]
Interpreting the Spectral Data: A Comparative Approach
The ¹H NMR spectrum of an aromatic compound is heavily influenced by the electronic effects of its substituents. In the case of this compound, the interplay between the electron-donating amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups, and the electron-withdrawing methyl ester (-COOCH₃) group, would be expected to produce a unique set of proton signals.
By comparing the experimental data of the analogs, we can predict the expected regions for the proton signals of the target compound. The aromatic protons of Methyl 4-methoxybenzoate, for instance, appear as two distinct doublets due to the symmetry of the molecule.[2] In contrast, the spectrum of Methyl 2-aminobenzoate is more complex, with a doublet of doublets, a multiplet, and a triplet, reflecting the varied electronic environments of the aromatic protons.[1] The broad singlet for the amino protons in Methyl 2-aminobenzoate is a characteristic feature resulting from quadrupole broadening and potential hydrogen bonding.[1]
For this compound, one would anticipate even more distinct signals for the two remaining aromatic protons due to the diverse nature of the surrounding functional groups. The chemical shifts of the methyl ester and methoxy protons would also provide valuable structural confirmation.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for the acquisition of ¹H NMR spectra of small organic molecules, similar to what would be used for the characterization of this compound and its analogs.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
2. NMR Instrument Parameters:
-
The ¹H NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
-
Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
The data is then processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.
Visualizing Structural and Experimental Relationships
To further aid in the understanding of the ¹H NMR characterization process, the following diagrams illustrate the structure of the target compound and the general workflow of an NMR experiment.
Caption: Chemical structure of the target compound.
References
Comparative Mass Spectrometry Analysis: Methyl 2-amino-5-hydroxy-4-methoxybenzoate and Its Isomers
A guide for researchers on the characterization of substituted aminobenzoates using Electron Ionization and Electrospray Ionization Mass Spectrometry.
This guide provides a comparative analysis of the mass spectrometric behavior of Methyl 2-amino-5-hydroxy-4-methoxybenzoate and its structural isomers. Due to the absence of published mass spectra for this compound, this guide will leverage data from its isomers and related compounds to predict its fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. This comparison is essential for researchers in drug development and organic synthesis for the unambiguous identification of these closely related compounds.
Introduction to Mass Spectrometry of Aromatic Amines and Phenols
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. The choice of ionization technique is critical and significantly influences the resulting mass spectrum.
-
Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the analyte, leading to extensive fragmentation. The resulting fragmentation pattern is highly reproducible and provides a detailed fingerprint of the molecule's structure. However, the molecular ion peak may be weak or absent in some cases.[1]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar and thermally labile molecules.[1][2] It typically produces a protonated molecule ([M+H]⁺) or a deprotonated molecule ([M-H]⁻) with minimal fragmentation.[1][2] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[2]
Predicted Mass Spectrometry Behavior of this compound
This compound (Molecular Formula: C₉H₁₁NO₄, Molecular Weight: 197.19 g/mol ) is a small, polar aromatic molecule. Its structure contains multiple functional groups—an amino group, a hydroxyl group, a methoxy group, and a methyl ester—that will influence its fragmentation.
Predicted Electron Ionization (EI-MS) Fragmentation
Under EI conditions, the molecular ion peak is expected at m/z 197. The fragmentation is likely to proceed through the following pathways, based on the known behavior of similar compounds:
-
Loss of a methoxy radical (•OCH₃): This is a common fragmentation for methoxy-substituted aromatics, leading to a fragment at m/z 166.
-
Loss of methanol (CH₃OH): An "ortho effect" between the amino and methyl ester groups, or the hydroxyl and methoxy groups, could facilitate the elimination of methanol, resulting in a fragment at m/z 165.
-
Loss of the methyl ester group (•COOCH₃): This would result in a fragment at m/z 138.
-
Decarboxylation: Loss of the entire ester group followed by rearrangement.
-
Ring cleavage: Further fragmentation of the aromatic ring.
Predicted Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI-MS, the protonated molecule [M+H]⁺ is expected at m/z 198. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 196. The fragmentation of the [M+H]⁺ ion in an MS/MS experiment is predicted to involve:
-
Neutral loss of methanol (CH₃OH): Leading to a product ion at m/z 166.
-
Neutral loss of water (H₂O): Resulting in a product ion at m/z 180.
-
Combined loss of small molecules: Such as the sequential loss of water and carbon monoxide.
Comparative Analysis with Isomers
The mass spectra of isomers are often very similar, but subtle differences in fragmentation patterns, influenced by the relative positions of the functional groups, can be used for their differentiation.
| Compound | Molecular Weight ( g/mol ) | Ionization Mode | Key Fragments/Ions (m/z) | Reference |
| This compound | 197.19 | EI-MS (Predicted) | 197 (M⁺), 166, 165, 138 | - |
| ESI-MS (Predicted) | 198 ([M+H]⁺) | - | ||
| Methyl 4-amino-2-hydroxybenzoate (Methyl 4-aminosalicylate) | 167.16 | ESI-MS | 167.9 ([M+H]⁺) | [3] |
| EI-MS (Predicted) | 167 (M⁺), 136, 135, 108 | - | ||
| Methyl 5-amino-2-hydroxybenzoate (Methyl 5-aminosalicylate) | 167.16 | EI-MS (Predicted) | 167 (M⁺), 136, 135, 108 | - |
| Methyl 2-hydroxybenzoate (Methyl Salicylate) | 152.15 | EI-MS | 152 (M⁺), 120 (base peak), 92 | [4] |
Analysis of Isomeric Data:
-
Methyl 4-amino-2-hydroxybenzoate: A UPLC-MS analysis of this isomer showed a prominent protonated molecular ion at m/z 167.9 in positive ESI mode.[3] This confirms that ESI is a suitable technique for detecting these compounds. The EI fragmentation is expected to be similar to other aminobenzoates, with key losses of the methoxy group from the ester and potentially water.
-
Methyl 2-hydroxybenzoate (Methyl Salicylate): The EI mass spectrum of this related compound, which lacks the amino and methoxy groups of the target analyte, is dominated by the loss of methanol (CH₃OH) to form the base peak at m/z 120.[4] This highlights the significant role of the ortho-hydroxyl group in directing fragmentation.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible and high-quality mass spectrometry data. Below are representative protocols for the analysis of compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For polar compounds like the target analyte, derivatization may be necessary to improve chromatographic performance.
1. Sample Preparation (with Derivatization):
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
To 100 µL of the sample solution, add 50 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the preferred method for the analysis of polar and non-volatile compounds, providing high sensitivity and specificity.
1. Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS1 Scan Range: m/z 100-300.
-
MS/MS: Product ion scan of the protonated molecule (m/z 198) with varying collision energies (e.g., 10, 20, 30 eV).
Visualizing Fragmentation and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the predicted fragmentation pathways and experimental workflows.
Caption: Predicted EI fragmentation of this compound.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Caption: Workflow for LC-ESI-MS/MS analysis of small polar molecules.
Conclusion
This guide provides a framework for the mass spectrometric analysis of this compound and its isomers. By comparing predicted fragmentation patterns with experimental data from related compounds, researchers can confidently identify and characterize these molecules. The detailed experimental protocols offer a starting point for method development, ensuring high-quality and reproducible results. The use of both EI-MS and ESI-MS/MS provides complementary information that is invaluable for the structural elucidation of these and other small aromatic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYL 4-AMINOSALICYLATE | 4136-97-4 [chemicalbook.com]
- 4. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Comparative analysis of aminobenzoic acid isomers' pharmacological profiles
A detailed examination of the structure-activity relationships and therapeutic applications of ortho-, meta-, and para-aminobenzoic acid.
The positional isomerism of the amino group on the benzoic acid backbone significantly influences the pharmacological profile of the resulting molecule. This guide provides a comprehensive comparative analysis of the three structural isomers of aminobenzoic acid: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). By delving into their distinct mechanisms of action, therapeutic applications, and toxicological profiles, supported by experimental data, this document serves as a critical resource for researchers, scientists, and professionals engaged in drug discovery and development. The profound impact of the substituent position on the benzene ring underscores the importance of nuanced structural considerations in medicinal chemistry.
Comparative Pharmacological Profiles
The location of the amino group in relation to the carboxylic acid moiety dictates the unique physicochemical properties of each isomer, leading to divergent biological activities.
-
Ortho-Aminobenzoic Acid (Anthranilic Acid): Derivatives of this isomer are most prominently recognized as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[2] Mefenamic acid and flufenamic acid are well-known examples of anthranilic acid derivatives used for their analgesic, anti-inflammatory, and antipyretic properties.[1][3]
-
Meta-Aminobenzoic Acid: This isomer is the least therapeutically exploited of the three. While studies have indicated that it is absorbed via a carrier-mediated transport system, its specific pharmacological activities are not as extensively documented as its ortho and para counterparts.[4] Its pharmacological potential remains an area ripe for further investigation.
-
Para-Aminobenzoic Acid (PABA): PABA has a diverse range of biological and therapeutic applications. It is widely known for its role as a UVB-absorbing agent in sunscreens.[5][6] Furthermore, PABA is a crucial intermediate in the folic acid synthesis pathway of bacteria.[6][7] This makes it a target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme dihydropteroate synthase.[8][9] The potassium salt of PABA is also utilized in the treatment of fibrotic skin disorders such as Peyronie's disease and scleroderma, where it is thought to exert its effects by increasing oxygen uptake at the tissue level and promoting the activity of monoamine oxidase.[10][11][12][13]
Quantitative Pharmacological Data
The following tables provide a summary of key quantitative data to facilitate a direct comparison of the pharmacological and toxicological profiles of the aminobenzoic acid isomers and their derivatives.
| Parameter | Ortho-Aminobenzoic Acid (Anthranilic Acid) Derivatives | Meta-Aminobenzoic Acid | Para-Aminobenzoic Acid (PABA) |
| Primary Mechanism of Action | Cyclooxygenase (COX) Inhibition | Carrier-mediated transport | Dihydropteroate synthase substrate (in bacteria); Antifibrotic |
| Therapeutic Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) | Limited therapeutic use | Sunscreen agent; Antifibrotic agent |
| Primary Therapeutic Uses | Analgesic, Anti-inflammatory, Antipyretic | Not well established | Sun protection, Treatment of fibrotic disorders (e.g., Peyronie's disease) |
Table 1: Comparative Pharmacological Profile of Aminobenzoic Acid Isomers
| Compound | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) |
| Mefenamic Acid | COX-1 / COX-2 | - | Little preference |
| JS-3 (Mefenamic acid derivative) | COX-2 | - | 5.56 |
| JS-4 (Mefenamic acid derivative) | COX-2 | 4.3 | 13.70 |
| Indomethacin (Reference NSAID) | COX-1 / COX-2 | 0.42 (ovine COX-1), 2.75 (human COX-2) | - |
| Resveratrol (Reference) | COX-1 / COX-2 | 0.83 (COX-1), 0.99 (COX-2) | Non-selective |
Table 2: Comparative Efficacy of Anthranilic Acid Derivatives as COX Inhibitors.[14][15]
| Isomer | LD50 (Oral, Rat) |
| Ortho-Aminobenzoic Acid | 1400 mg/kg |
| Meta-Aminobenzoic Acid | 7400 mg/kg |
| Para-Aminobenzoic Acid | >6000 mg/kg |
Table 3: Comparative Acute Toxicity of Aminobenzoic Acid Isomers.
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of the pharmacological properties of aminobenzoic acid isomers and their derivatives.
Cyclooxygenase (COX) Inhibition Assay
This protocol is designed to determine the inhibitory potential of test compounds against COX-1 and COX-2 enzymes.
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2 inhibition.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., anthranilic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2) or Thromboxane B2 (TXB2)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 or TXB2 produced using a suitable detection kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.[14][16][17]
Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol is used to assess the inhibitory activity of compounds against the bacterial enzyme dihydropteroate synthase, relevant for PABA analogs.
Objective: To determine the IC50 value of a test compound for DHPS inhibition.
Materials:
-
Recombinant DHPS enzyme
-
Para-aminobenzoic acid (PABA) (substrate)
-
6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) (substrate)
-
Test compounds (e.g., sulfonamides) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 7.6)
-
Coupling enzyme: Dihydrofolate reductase (DHFR)
-
NADPH
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, DHPS enzyme, DHFR enzyme, and NADPH.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Add the substrates PABA and DHPPP to all wells to initiate the reaction.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.[18][19][20]
In Vitro Fibrosis Model
This protocol is designed to evaluate the antifibrotic effects of compounds like potassium p-aminobenzoate using human dermal fibroblasts.
Objective: To assess the ability of a test compound to reduce markers of fibrosis in an in vitro model.
Materials:
-
Human dermal fibroblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Collagen solution (e.g., rat tail collagen type I)
-
Transforming growth factor-beta 1 (TGF-β1) to induce fibrosis
-
Test compound (e.g., potassium p-aminobenzoate)
-
Reagents for Western blotting or quantitative PCR (e.g., antibodies against alpha-smooth muscle actin (α-SMA) and collagen type I)
Procedure:
-
Culture human dermal fibroblasts to 80-90% confluency.
-
Prepare a collagen hydrogel by mixing collagen solution with cell culture medium and fibroblasts.
-
Seed the fibroblast-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.
-
After polymerization, add cell culture medium to each well.
-
To induce a fibrotic phenotype, treat the cells with TGF-β1 for a specified period (e.g., 48-72 hours).
-
Concurrently, treat designated wells with different concentrations of the test compound. Include a vehicle control (no test compound) and a non-fibrotic control (no TGF-β1).
-
After the treatment period, harvest the cells from the collagen gels.
-
Analyze the expression of fibrosis markers such as α-SMA and collagen type I using Western blotting or quantitative PCR.
-
Quantify the changes in marker expression to determine the antifibrotic effect of the test compound.[21][22][23][24]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
- 2. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Para-aminobenzoic Acid (paba): Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 6. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 7. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potassium p-Aminobenzoate | API Products | Cambrex [cambrex.com]
- 11. Articles [globalrx.com]
- 12. What is Potassium Aminobenzoate used for? [synapse.patsnap.com]
- 13. What is the mechanism of Potassium Aminobenzoate? [synapse.patsnap.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
- 16. benchchem.com [benchchem.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. benchchem.com [benchchem.com]
- 19. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Fibroblasts as an experimental model system for the study of comparative physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human Skin Fibroblasts as an In Vitro Model Illustrating Changes in Collagen Levels and Skin Cell Migration Under the Influence of Selected Plant Hormones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Aminobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of aminobenzoic acid has long been a cornerstone in medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents. The strategic modification of this scaffold allows for the fine-tuning of pharmacological properties, leading to the development of potent antimicrobial, anticancer, and anti-inflammatory drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aminobenzoic acid derivatives, supported by quantitative data and detailed experimental protocols.
Antimicrobial Activity of Aminobenzoic Acid Derivatives
The antimicrobial potential of aminobenzoic acid derivatives has been extensively explored, with research indicating that specific structural modifications can significantly enhance their efficacy against various bacterial and fungal strains.
A study on a series of Schiff bases and esters of p-aminobenzoic acid (PABA) revealed important SAR insights. Generally, Schiff bases of PABA demonstrated greater potency than their ester counterparts.[1] The introduction of electron-withdrawing groups, such as a bromo group, was found to increase antimicrobial activity.[1] For instance, a meta-bromo derivative showed notable activity against Bacillus subtilis, while a para-bromo derivative was effective against Candida albicans and Aspergillus niger.[1]
Quantitative structure-activity relationship (QSAR) analyses have further elucidated the factors governing the antimicrobial activity of these compounds. Electronic parameters, specifically the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO), were identified as dominant factors in explaining the antimicrobial action of the synthesized PABA derivatives.[1][2]
Table 1: Antimicrobial Activity of Selected p-Aminobenzoic Acid Derivatives
| Compound ID | Modification | Test Organism | MIC (µM/ml) | Reference |
| 11 | Schiff base, m-Bromo derivative | Bacillus subtilis | 2.11 | [1] |
| 5 | Schiff base, p-Bromo derivative | Candida albicans | - | [1] |
| 5 | Schiff base, p-Bromo derivative | Aspergillus niger | - | [1] |
| Norfloxacin | Standard Drug | Bacillus subtilis | 2.61 | [1] |
Note: Specific MIC values for compounds against all tested organisms were not uniformly available in the provided search results.
The in vitro antimicrobial potential of the synthesized p-aminobenzoic acid derivatives was evaluated using the tube dilution method.[1]
-
Preparation of Test Solutions: Dilutions of the test compounds and the standard drug (e.g., Norfloxacin) were prepared in double-strength nutrient broth for bacteria or Sabouraud dextrose broth for fungi.[1]
-
Inoculation: The broth dilutions were inoculated with standardized suspensions of the test microorganisms. The bacterial strains included Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. Fungal strains included Candida albicans and Aspergillus niger.[1]
-
Incubation: The inoculated tubes were incubated at 37°C for 24 hours for bacteria and at 25°C for 7 days for fungi.[1]
-
Determination of MIC: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Anticancer Activity of Aminobenzoic Acid Derivatives
Aminobenzoic acid derivatives have also emerged as promising candidates for anticancer drug development. Modifications to the core structure have been shown to significantly impact their cytotoxic activity against various cancer cell lines.
For instance, a series of acrylamide–PABA analogs were synthesized and evaluated for their antiproliferative activity. The introduction of an electron-withdrawing group, such as a 4-fluorophenyl or 4-chlorophenyl group, on the aryl ring of the acrylamide moiety was found to increase the antiproliferative activity.[3] Specifically, compounds 4a (4-fluorophenyl) and 4j displayed significant activity against the HepG2 cell line, with IC50 values of 2.99 µM and 1.83 µM, respectively.[3] These compounds also showed less cytotoxicity against the normal breast cell line (MCF-10A), suggesting a degree of selectivity for cancer cells.[3]
Another study focused on O- and N-alkyl derivatives of 4-aminobenzoic acid. Compound 20 from this series demonstrated potent inhibitory properties against the NCI-H460 lung cancer cell line, with an IC50 of 15.59 µM, which was lower than the control drug, cisplatin (IC50 21.00 µM).[4]
Table 2: Anticancer Activity of Selected Aminobenzoic Acid Derivatives
| Compound ID | Core Structure/Modification | Cell Line | IC50 (µM) | Reference |
| 4a | Acrylamide–PABA analog (4-fluorophenyl) | HepG2 | 2.99 | [3] |
| 4j | Acrylamide–PABA analog | HepG2 | 1.83 | [3] |
| 20 | O- and N-alkyl derivative of 4-aminobenzoic acid | NCI-H460 | 15.59 | [4] |
| Cisplatin | Standard Drug | NCI-H460 | 21.00 | [4] |
The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HepG2, NCI-H460) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity of Aminobenzoic Acid Derivatives
The anti-inflammatory properties of aminobenzoic acid derivatives have also been a subject of investigation. Chronic inflammation is known to play a role in the development and progression of certain cancers, such as bladder cancer.[5]
A study on hydrazide derivatives of p-aminobenzoic acid identified a lead compound, DAB-1, with both anti-inflammatory and anticancer properties.[5] Further modifications of the hydrazide moiety led to the development of second and third-generation molecules. One such derivative, DAB-2-28, exhibited lower cytotoxicity and greater efficiency than DAB-1 in inhibiting the production of nitric oxide (NO) and suppressing pro-inflammatory signaling pathways like IL-6/STAT3 and TNFα/NFκB.[5]
Table 3: Anti-inflammatory Activity of Selected p-Aminobenzoic Acid Derivatives
| Compound ID | Modification | Key Anti-inflammatory Effect | Reference |
| DAB-1 | Hydrazide derivative | Inhibits pro-inflammatory markers | [5] |
| DAB-2-28 | Second-generation hydrazide derivative | Greater inhibition of NO production and IL-6/STAT3, TNFα/NFκB pathways compared to DAB-1 | [5] |
The anti-inflammatory activity of compounds can be assessed by their ability to inhibit nitric oxide (NO) production in stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Stimulation: Macrophages are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compounds.
-
Sample Collection: After a suitable incubation period, the cell culture supernatant is collected.
-
Griess Reaction: The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves a two-step diazotization reaction that results in a colored azo compound.
-
Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (e.g., 540 nm).
-
NO Inhibition Calculation: The percentage of NO inhibition by the test compounds is calculated by comparing the absorbance of the treated samples to that of the untreated (control) samples.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better understand the process of SAR studies and the biological context of these derivatives, the following diagrams illustrate a general experimental workflow and a simplified signaling pathway often targeted by such compounds.
Caption: A general experimental workflow for a structure-activity relationship (SAR) study.
Caption: A simplified diagram of a pro-inflammatory signaling pathway targeted by aminobenzoic acid derivatives.
References
- 1. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 4. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparing synthesis routes for substituted aminobenzoates
A comprehensive comparison of synthetic methodologies is presented for the preparation of substituted aminobenzoates, crucial intermediates in the pharmaceutical and fine chemical industries.[1] This guide offers an objective analysis of various routes, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
The primary synthetic strategies for substituted aminobenzoates can be broadly categorized into two approaches: formation of the amino group on a pre-existing benzoate scaffold or construction of the ester functionality onto an aniline derivative. Key methods include the reduction of nitrobenzoates, esterification of aminobenzoic acids, and cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation.
Reduction of Substituted Nitrobenzoates
This is one of the most common and effective methods for preparing aminobenzoates, particularly when the corresponding nitrobenzoate is commercially available or easily synthesized.[2][3] The transformation involves the reduction of an aromatic nitro group to a primary amine.
Advantages:
-
High yields are often achievable (>95%).[4]
-
The starting materials (nitrobenzoates) are frequently accessible.
-
A variety of reducing agents can be employed, offering flexibility.
Disadvantages:
-
Requires careful selection of the reducing agent to avoid reduction of the ester group or other sensitive functionalities.[5]
-
Catalytic hydrogenation requires specialized equipment for handling hydrogen gas.[4]
-
Metal/acid reductions can generate significant waste.[2]
Key Reduction Methods:
-
Catalytic Hydrogenation: This is a highly efficient method utilizing a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas. It is known for its high yields and clean reaction profile.[4][6] Yields can exceed 96% with product purities over 99%.[6]
-
Metal-Mediated Reduction (Fe, SnCl₂): Using metals like iron or tin(II) chloride in an acidic medium is a classic and robust method.[2] Iron powder with a catalytic amount of acid is a cost-effective option.[2] Stannous chloride is also effective and can be performed under milder conditions.[2][4]
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a catalyst (e.g., Pd/C), avoiding the need for high-pressure hydrogen gas.[4]
Experimental Protocol: Catalytic Hydrogenation of Methyl 2-methyl-6-nitrobenzoate[4]
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve Methyl 2-methyl-6-nitrobenzoate (1.0 eq) in a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 2-10 mol% Pd) to the solution.
-
Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with an inert gas (e.g., Nitrogen or Argon) to remove oxygen. Pressurize the vessel with hydrogen gas (typically 1-4 atm).[4]
-
Reaction: Stir the mixture vigorously at room temperature for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-amino-6-methylbenzoate, which can be further purified if necessary.
Fischer Esterification of Substituted Aminobenzoic Acids
Fischer esterification is a direct, acid-catalyzed reaction between a carboxylic acid (an aminobenzoic acid) and an alcohol to form the corresponding ester.[7] To drive the reversible reaction to completion, an excess of the alcohol is typically used, which can also serve as the solvent.[1]
Advantages:
-
Simple, one-step procedure.[7]
-
Uses readily available and inexpensive reagents (alcohol, mineral acid).[8]
-
Well-established and widely applicable method.[1]
Disadvantages:
-
The reaction is reversible and requires shifting the equilibrium towards the product.[7]
-
The strongly acidic conditions can be incompatible with sensitive functional groups.
-
The amino group of the starting material consumes some of the acid catalyst, often requiring stoichiometric amounts.[7]
Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)[1][7]
-
Reaction Setup: To a 100 mL round-bottom flask, add p-aminobenzoic acid (1.2 g) and absolute ethanol (12.0 mL). Stir the mixture until the solid dissolves.[7]
-
Catalyst Addition: In a fume hood, slowly and carefully add concentrated sulfuric acid (1.0 mL) to the solution. A precipitate may form.[7]
-
Reflux: Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes using a heating mantle. The solid should dissolve as the reaction proceeds.[1]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 30 mL of ice water.[1]
-
Neutralization: While stirring, slowly add a 10% sodium carbonate solution until the evolution of CO₂ ceases and the pH is approximately 8.[7][9]
-
Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the product with several portions of cold water to remove any remaining salts.[1]
-
Drying: Dry the product to obtain ethyl p-aminobenzoate. The percent yield can then be calculated from the mass of the dried product.[1]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex.[10][11] This modern method allows for the synthesis of a wide variety of substituted aminobenzoates that may be difficult to access through other routes.[12]
Advantages:
-
Excellent functional group tolerance.[10]
-
Broad substrate scope, allowing for the coupling of various aryl halides and amines.[13]
-
Generally proceeds under milder conditions than traditional methods like the Ullmann reaction.[14]
-
High yields are often achievable.
Disadvantages:
-
Requires expensive palladium catalysts and specialized phosphine ligands.[12]
-
Reactions must be carried out under inert (anhydrous and oxygen-free) conditions.
-
Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[12][15]
-
Reaction Setup: In an oven-dried Schlenk tube or glovebox, combine the aryl halide or triflate (e.g., a substituted bromobenzoate, 1.0 equiv.), the amine (1.2 equiv.), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos or X-Phos, 4 mol%), and a base (e.g., cesium carbonate or NaOt-Bu, 1.5 equiv.).[12][15]
-
Solvent Addition: Add anhydrous, degassed toluene or another suitable solvent via syringe.
-
Reaction: Seal the vessel and heat the mixture with stirring at the required temperature (often 80-110 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Other Synthetic Routes
-
Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and an amine. It is comparable to the Buchwald-Hartwig reaction but typically requires harsher conditions, including higher temperatures (often >210 °C) and polar solvents.[16]
-
Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of an aryl halide with an amine nucleophile. It is generally only effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group.[17][18]
Data Presentation: Comparison of Synthesis Routes
| Synthesis Route | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | H₂ gas, Nitrobenzoate | 5-10% Pd/C | Methanol or Ethanol | Room Temp. | 2-12 | >95 | Highly efficient and clean; requires hydrogenation apparatus.[4][6] |
| Fe/HCl Reduction | Fe powder, HCl, Nitrobenzoate | None | Ethanol/Water | Reflux | 2-4 | ~90-95 | Cost-effective but can produce significant inorganic waste.[2][6] |
| SnCl₂ Reduction | SnCl₂·2H₂O, Nitrobenzoate | None | Ethanol | 50-70 | 1-3 | High | Milder than Fe/HCl, but tin waste is a concern.[4] |
| Fischer Esterification | Aminobenzoic acid, Alcohol | H₂SO₄ (conc.) | Alcohol (excess) | Reflux (~65-80) | 1-1.5 | 60-75 | Simple procedure; requires excess alcohol and strong acid.[1][7] |
| Buchwald-Hartwig Amination | Aryl halide, Amine, Base | Pd₂(dba)₃ / Ligand | Toluene | 80-110 | 2-24 | 65-95 | Broad scope and high tolerance; requires expensive catalyst and inert conditions.[12][19] |
| Ullmann Condensation | Aryl halide, Amine, Base | Copper salt | DMF, NMP | >150-210 | 12-48 | Variable | Harsher conditions than Buchwald-Hartwig; less common now.[16] |
Visualization of Synthesis Pathways
The following diagrams illustrate the core transformations for the primary synthesis routes.
Caption: Primary synthetic routes to substituted aminobenzoates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. research.rug.nl [research.rug.nl]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 19. rsc.org [rsc.org]
A Comparative Guide to the Purity Assessment of Methyl 2-amino-5-hydroxy-4-methoxybenzoate by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like Methyl 2-amino-5-hydroxy-4-methoxybenzoate is a critical aspect of quality control and drug safety. High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for this purpose, offering high resolution and sensitivity for non-volatile and thermally labile compounds.[1] However, a comprehensive purity assessment often benefits from orthogonal methods to ensure all potential impurities are detected and quantified.
This guide provides a detailed comparison of a proposed HPLC method for the purity analysis of this compound with Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative. The guide includes detailed experimental protocols, comparative data, and visualizations to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[2] A well-developed reversed-phase HPLC method can effectively separate the main component from its process-related impurities and degradation products.
Experimental Protocol: HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a diluent (Acetonitrile:Water, 50:50 v/v) to create a stock solution of 1 mg/mL.
-
Further dilute 1 mL of the stock solution to 10 mL with the diluent to achieve a final concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.[3]
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C[3] |
| Injection Volume | 10 µL[3] |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm and 290 nm |
Data Presentation: Expected HPLC Performance
| Parameter | Expected Value |
| Retention Time of Main Peak | ~ 15-20 min |
| Resolution of Critical Pairs | > 2.0 |
| Tailing Factor | 0.9 - 1.5 |
| Linearity (R²) of Standard | > 0.999 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantification (LOQ) | ~ 0.03% |
Note: These are estimated values and will need to be confirmed during method validation.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile impurities that may not be readily detected by HPLC, GC-MS offers a powerful alternative.[5] Aromatic amines can be analyzed by GC, sometimes requiring derivatization to improve volatility and peak shape.[6][7]
Experimental Protocol: GC-MS Impurity Analysis
-
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 5 mg of the this compound sample into a reaction vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane).
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to convert the polar -OH and -NH2 groups to their trimethylsilyl ethers.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject into the GC-MS system.
-
-
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Split mode, 20:1 ratio) |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 300 °CHold at 300 °C for 10 min |
| MS Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-600 m/z |
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or derivatized) |
| Primary Separation Principle | Polarity and hydrophobicity | Boiling point and polarity |
| Detection | UV absorbance (quantitative) | Mass-to-charge ratio (qualitative and quantitative) |
| Impurity Identification | Based on retention time relative to a standard | Mass spectral library matching for structural elucidation |
| Potential Impurities Detected | Starting materials (e.g., nitro-aromatics), non-volatile byproducts | Residual solvents, volatile starting materials, and byproducts |
| Sample Preparation | Simple dissolution and filtration | May require derivatization |
Visualization of Experimental Workflow and Method Selection
Caption: General workflow for purity assessment.
Caption: Decision tree for analytical method selection.
Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each offering distinct advantages. HPLC is generally the preferred method for routine quality control due to its suitability for the primary analyte and common non-volatile impurities.[1] GC-MS serves as an excellent orthogonal method, particularly for identifying and quantifying volatile or thermally stable impurities that might be missed by HPLC.[8] For a comprehensive impurity profile, employing both techniques is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. series.publisso.de [series.publisso.de]
- 7. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Comparative Guide to the Validation of Analytical Methods for Aminobenzoate Compounds
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of aminobenzoate compounds is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. Aminobenzoates are not only active pharmaceutical ingredients (APIs) but also key intermediates in drug synthesis.[1] The presence of positional isomers can significantly impact the pharmacological and toxicological profiles of a drug, making the validation of analytical methods a critical step in the drug development process.[1] This guide provides a comprehensive comparison of commonly employed analytical techniques for the analysis of aminobenzoate compounds, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an appropriate analytical method for aminobenzoate analysis depends on various factors, including the specific isomers of interest, the required sensitivity, the sample matrix, and the available instrumentation.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry are among the most widely used techniques.
Table 1: Performance Comparison of Analytical Methods for Aminobenzoate Analysis
| Parameter | HPLC (Mixed-Mode) | HPLC (Reversed-Phase) | GC with Derivatization | Spectrophotometry (Diazotization) |
| Principle | Combines reversed-phase and ion-exchange mechanisms for enhanced selectivity between isomers.[2] | Separation based on hydrophobicity.[1] | Separation of volatile derivatives in the gas phase.[3][4] | Formation of a colored azo dye for colorimetric quantification.[5][6][7] |
| Linearity Range | Wide, typically in the µg/mL to mg/mL range. | Wide, similar to mixed-mode HPLC. | Dependent on derivatization efficiency and detector response. | 0.25 to 7 µg/mL.[5][6][7] |
| Accuracy (% Recovery) | High, typically >95%. | High, typically >95%. | Nearly 100% recovery reported for some applications.[8][9] | 96.1-100.8% in certain matrices.[8][9] |
| Precision (%RSD) | Excellent, typically <2%. | Excellent, typically <2%. | 2.2-12.8% reported in some studies.[8][9] | Within-run CV of 0.2-0.7% has been reported.[8][9] |
| Limit of Detection (LOD) | Low, in the ng/mL to µg/mL range. | Low, comparable to mixed-mode HPLC. | Dependent on the detector; can be very low with a nitrogen-phosphorus detector.[4] | 0.3 µM.[8][9] |
| Selectivity | Excellent for closely related isomers.[1] | Good, but may require more method development for isomer separation.[1] | High, especially with mass spectrometry detection. | Can be prone to interference from other primary aromatic amines.[10] |
| Key Advantages | Excellent resolution, robustness, and versatility for isomer separation.[1][2] | High efficiency, speed, and compatibility with a wide range of detectors.[1] | High sensitivity and specificity, suitable for complex matrices.[4] | Simple, economical, and does not require extensive instrumentation.[6][8][9] |
| Limitations | May require specialized columns. | May not achieve baseline separation of all isomers in a single run.[1] | Requires derivatization, which can be time-consuming and introduce variability. | Lower selectivity compared to chromatographic methods.[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful validation and implementation of any analytical method.
High-Performance Liquid Chromatography (HPLC) - Mixed-Mode Method
This protocol is a representative example for the separation of 2-, 3-, and 4-aminobenzoic acid isomers.[1]
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphoric acid (H₃PO₄)
-
Reference standards for 2-, 3-, and 4-aminobenzoic acid
-
-
Preparation of Solutions:
-
Mobile Phase: A solution of 20% Acetonitrile in water with 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.[1]
-
Standard Solutions: Prepare individual stock solutions of each aminobenzoic acid isomer in the mobile phase at a concentration of approximately 0.3 mg/mL. A mixed standard solution containing all three isomers is then created by appropriate dilution of the stock solutions.[1]
-
Sample Solution: Accurately weigh and dissolve the aminobenzoate sample in the mobile phase to a final concentration within the linear range of the method.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Data Analysis:
-
Inject the mixed standard solution to determine the retention times and resolution of the three isomers.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing retention times with the standards.
-
Calculate the area percentage of each isomer to determine the isomeric purity. For quantitation, a calibration curve should be generated.[1]
-
Spectrophotometric Method via Diazotization
This method is based on the diazotization of p-aminobenzoic acid (PABA) followed by a coupling reaction to form a colored azo dye.[5][6][7]
-
Instrumentation and Materials:
-
UV-Vis Spectrophotometer
-
Reference standard of PABA
-
Sodium nitrite (NaNO₂) solution (0.3%)
-
Hydrochloric acid (HCl) solution (1 M)
-
Sulfamic acid solution (0.5%)
-
1-Naphthylamine-7-sulfonic acid (1-NASA) solution (0.33%)
-
-
Procedure:
-
To a series of 10 mL volumetric flasks, add increasing volumes of a standard PABA solution (containing 2.5 to 70 µg).
-
Add 1 mL of 1 M HCl and 0.3 mL of 0.3% sodium nitrite solution. Let the solutions stand for 3 minutes with occasional shaking.[6]
-
Add 1 mL of 0.5% sulfamic acid solution and let stand for 4 minutes with stirring to remove excess nitrite.[6]
-
Add 1.5 mL of 0.33% 1-NASA solution and dilute to the mark with distilled water.
-
Measure the absorbance of the resulting pink azo dye at 525 nm against a reagent blank.[5][6][7]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance versus the concentration of PABA.
-
Determine the concentration of PABA in the sample solution from the calibration curve.
-
Mandatory Visualizations
Diagrams created using Graphviz help to clarify complex processes and logical relationships involved in the validation of analytical methods for aminobenzoate compounds.
Caption: A generalized workflow for analytical method development and validation.
Caption: Signaling pathway of the diazotization-coupling reaction for PABA analysis.
Caption: Experimental workflow for the HPLC analysis of aminobenzoate isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction - ProQuest [proquest.com]
- 6. Spectrophotometric Determination of p-aminobenzoic acid via Diazotization and Coupling reaction - ProQuest [proquest.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]
- 10. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of PABA Derivatives: A Comparative Analysis of Biological Efficacy
For researchers, scientists, and professionals in drug development, para-aminobenzoic acid (PABA), a versatile building block in medicinal chemistry, offers a promising scaffold for the development of novel therapeutic agents.[1] This guide provides a comparative overview of the biological efficacy of various PABA derivatives, focusing on their antimicrobial and anticancer activities, supported by experimental data and detailed methodologies.
Derivatives of PABA have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1] The structural flexibility of the PABA molecule, allowing for modifications at both the amino and carboxyl groups, has enabled the synthesis of a diverse library of compounds with tuned therapeutic profiles.[1]
Comparative Analysis of Antimicrobial Activity
PABA derivatives, particularly Schiff bases and esters, have shown significant potential as antimicrobial agents. Their primary mechanism of action in bacteria involves the inhibition of folate biosynthesis, a pathway essential for bacterial growth and proliferation.[2] PABA is a crucial precursor in this pathway, and its structural analogs can competitively inhibit the enzyme dihydropteroate synthase (DHPS), thereby blocking the synthesis of folic acid.[2][3]
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for a selection of PABA derivatives against various bacterial and fungal strains.
| Derivative Type | Compound | Target Organism | MIC (µM) | Reference |
| Schiff Base | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | 2.11 | [4] |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | Staphylococcus aureus | 1.82 | [4] | |
| N'-(3-methoxy- 4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide | Escherichia coli | 1.78 | [4] | |
| 4-[(5-Nitrofurfurylidene)amino]benzoic acid derivative | Staphylococcus aureus (MRSA) | 15.62 | [3] | |
| 4-[(2-Hydroxy-5-bromobenzylidene)amino]benzoic acid | Candida albicans | 7.81 | [3] | |
| Ester | p-Bromo derivative of PABA ester | Candida albicans | 1.81 | [4] |
| p-Bromo derivative of PABA ester | Aspergillus niger | 1.81 | [4] |
Comparative Analysis of Anticancer Activity
In the realm of oncology, PABA derivatives have emerged as promising candidates for anticancer drug development. Their mechanisms of action are varied and include the inhibition of tubulin polymerization and the generation of cytotoxic nitric oxide.
One notable derivative, PABA/NO, is an O2-arylated diazeniumdiolate designed to release nitric oxide (NO) upon metabolism by glutathione S-transferase (GST), an enzyme often overexpressed in tumors.[5] This targeted release of cytotoxic NO makes PABA/NO a potent anticancer agent.[5] Furthermore, a new class of acrylamide–PABA analogs has been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected PABA derivatives against various human cancer cell lines.
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Diazeniumdiolate | PABA/NO | OVCAR-3 (Ovarian) | Potent (Specific value not provided in abstract) | [6] |
| Acrylamide Analog | Acrylamide–PABA analog 4j (with a furan group) | MCF-7 (Breast) | 1.83 | |
| Benzamide Derivative | Benzamide derivative of PABA | Not specified | 4.53 | [1] |
| Carboxamide Derivative | Carboxamide derivative of PABA | A549 (Lung) | 3.0 | [1] |
| Schiff Base | Schiff base with isatin | Various cancer cell lines | Not specified | [3] |
| 4-[(2-Hydroxy-5-iodobenzylidene)amino]benzoic acid | HepG2 (Liver) | ≥ 15.0 | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of PABA derivatives is typically evaluated using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Test Compounds: A stock solution of each PABA derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[7]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of PABA derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the PABA derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PABA/NO as an anticancer lead: analogue synthesis, structure revision, solution chemistry, reactivity toward glutathione, and in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Spectral Analysis of Methyl 2-amino-5-hydroxy-4-methoxybenzoate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Key Spectral Data
In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. This guide provides a comparative analysis of the spectral data for Methyl 2-amino-5-hydroxy-4-methoxybenzoate and two of its structural analogues: Methyl 2-amino-4-hydroxy-5-methoxybenzoate and Methyl 2-amino-4,5-dimethoxybenzoate. The following sections present a compilation of available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside the experimental protocols utilized for their acquisition. This information is intended to serve as a valuable resource for the identification and differentiation of these closely related compounds.
Spectral Data Comparison
The spectral properties of these analogues are subtly influenced by the positioning of the hydroxyl and methoxy groups on the benzene ring. These differences are manifested in their respective NMR, IR, and MS spectra.
| Compound | This compound | Methyl 2-amino-4-hydroxy-5-methoxybenzoate | Methyl 2-amino-4,5-dimethoxybenzoate |
| CAS Number | 50413-44-0[1] | 848092-84-2[2] | 26759-46-6[3] |
| Molecular Formula | C₉H₁₁NO₄[1] | C₉H₁₁NO₄ | C₁₀H₁₃NO₄[3] |
| Molecular Weight | 197.19 g/mol [1] | 197.19 g/mol | 211.22 g/mol [3] |
| ¹H NMR (ppm) | Data not available in searched literature. | Data not available in searched literature. | DMSO-d₆: 7.12 (s, 1H), 6.45 (s, 2H, NH₂), 6.36 (s, 1H), 3.74 (s, 6H, 2xOCH₃), 3.64 (s, 3H, COOCH₃). |
| ¹³C NMR (ppm) | Data not available in searched literature. | Data not available in searched literature. | Data not available in searched literature. |
| IR (cm⁻¹) | Data not available in searched literature. | Data not available in searched literature. | Data not available in searched literature. |
| Mass Spec (m/z) | Data not available in searched literature. | Data not available in searched literature. | Data available, but specific fragments not detailed in the searched literature.[4] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for aromatic compounds of this nature. Specific parameters may vary depending on the instrumentation and experimental setup.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the analyte and the absence of interfering solvent signals in the regions of interest.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample solution for referencing the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples, where the sample is placed in direct contact with an ATR crystal.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, O-H, C=O, C-O, and aromatic C-H stretches).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern offers structural information.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of the this compound analogues.
Caption: General workflow for the synthesis and spectral analysis of benzoate analogues.
This guide provides a foundational comparison of the spectral data for this compound and its analogues. Further research to obtain and publish the complete spectral datasets for these compounds is encouraged to enrich the available scientific literature and aid in future research endeavors.
References
Molecular Docking of Aminobenzoic Acid Derivatives: A Comparative Guide to Biological Target Interactions
For Researchers, Scientists, and Drug Development Professionals
Aminobenzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Molecular docking studies have become an indispensable tool in understanding the interactions of these derivatives with various biological targets, thereby accelerating the drug discovery process. This guide provides a comparative analysis of molecular docking studies of aminobenzoic acid derivatives against microbial, neurological, and cancer-related targets, supported by experimental data and detailed protocols.
Comparative Analysis of Binding Affinities
The following table summarizes the quantitative data from various molecular docking studies, showcasing the binding affinities of different aminobenzoic acid derivatives against their respective biological targets.
| Study Focus | Biological Target | Derivative(s) | Binding Energy (kcal/mol) | In Vitro Activity (IC50/Zone of Inhibition) | Reference |
| Antimicrobial | Microbial Neuraminidase | 4-acetamido-3-(benzylideneamino)benzoic acid derivatives (5k-5q) | > -9 kJ/mol (Docking Score) | Zone of Inhibition: 16 ± 2.5 mm at 125 µg/ml | [1] |
| Antimicrobial | B. subtilis Histidine Kinase (WalK) | (E)-4-((1-(2-methylallyl)-2-oxoindolin-3-ylidene)amino)benzoic acid (Compound 2a) | Not explicitly stated in terms of kcal/mol, but showed favorable binding | MIC: 0.09 mmol/L against S. aureus and B. subtilis | [2] |
| Anti-Cholinesterase | Acetylcholinesterase (AChE) | 3,3′-(Isophthaloylbis(azanediyl))dibenzoic acid (Compound 14) | -9.54 (for a related derivative, 5b) | IC50: 1.66 ± 0.03 µM (for derivative 5b) | [3][4] |
| Anti-Cholinesterase | Butyrylcholinesterase (BChE) | A 2-aminobenzoic acid derivative (Compound 2c) | -5.53 | IC50: 2.67 ± 0.05 µM | [3] |
| Anticancer | PI3Kγ | 2-aminobenzothiazole derivatives (OMS1, OMS2) | Not explicitly stated, but showed potential interactions | Inhibition: 47-48% at 100 µM | [5] |
| Anticancer | EGFR Tyrosine Kinase | 1,2,4 triazole derivatives with a 2-(2,3-dimethyl aminobenzoic acid) moiety (Compound HB5) | Not explicitly stated, but showed stable interaction | Low IC50 against Hep G2 cancer cells | [6] |
| Anti-inflammatory | Human Peroxiredoxin 5 | 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-bromobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile (Compound 4b) | -5.60 | 85.45% inhibition (for a related derivative, 4e) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols employed in the cited studies.
Molecular Docking Protocol (General)
A generalized workflow for the molecular docking studies cited is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: The 2D structures of the aminobenzoic acid derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Docking Simulation: Software such as AutoDock is used to perform the docking. The prepared ligand is placed in the defined active site of the protein, and a search algorithm (e.g., Lamarckian Genetic Algorithm) is used to explore possible binding conformations.
-
Analysis: The resulting docking poses are ranked based on their binding energy scores. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.[1][3][8]
In Vitro Antimicrobial Assay
The antimicrobial activity of novel 4-acetamido-3-aminobenzoic acid derivatives was evaluated against neuraminidase-containing bacterial and fungal strains. The potency of the compounds was determined by measuring the zone of inhibition and the minimum inhibitory concentration (MIC) using an antimicrobial assay.[1] For the isatin-aminobenzoic acid hybrids, the antibacterial activity was assessed against Gram-positive and Gram-negative bacteria to determine the MIC.[2]
Cholinesterase Inhibition Assay
The inhibitory activity of aminobenzoic acid derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined spectrophotometrically using Ellman's method. The assay measures the rate of hydrolysis of acetylthiocholine iodide or butyrylthiocholine iodide by the respective enzymes. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were then calculated.[3]
Anticancer Activity Assay
The anticancer activities of 2-aminobenzothiazole derivatives were investigated against lung (A549) and breast (MCF-7) cancer cell lines. The inhibition of PI3Kγ was evaluated at a concentration of 100 μM.[5] For other derivatives, cytotoxicity was assessed using the MTT assay on pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines.[9]
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of pyrazole derivatives was evaluated using the HRBC (human red blood cell) membrane stabilization method. The percentage of inhibition of hemolysis was calculated and compared with a standard drug, diclofenac sodium.[7]
Visualizing Molecular Interactions and Pathways
Understanding the broader biological context is essential. The following diagrams illustrate a key signaling pathway targeted by some aminobenzoic acid derivatives and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is a key target in cancer therapy.[5]
Caption: A generalized workflow for in silico molecular docking and subsequent experimental validation.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and molecular docking studies of an anti-inflammatory scaffold with human peroxiredoxin 5 and tyrosine kinase receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Methyl 2-amino-5-hydroxy-4-methoxybenzoate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 2-amino-5-hydroxy-4-methoxybenzoate, a compound that, due to its chemical structure incorporating aromatic amine and phenolic functionalities, requires careful handling as hazardous waste.
Core Principle: Treat as Hazardous Waste
Given its classification as an aromatic amine and a phenolic compound, this compound should always be treated as hazardous chemical waste.[1][2] Improper disposal, such as pouring it down the drain or discarding it with regular trash, is strictly prohibited and can lead to environmental contamination and harm to aquatic life.[3][4][5] The recommended and safest method for disposal is through a licensed chemical waste disposal company, which will typically employ incineration to ensure its complete and safe destruction.[1][3]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the potential for skin and eye irritation, as well as respiratory effects from similar aromatic compounds, a comprehensive safety approach is necessary.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Work should be conducted in a well-ventilated area or a certified chemical fume hood to minimize inhalation of any dust or vapors. |
Step-by-Step Disposal Procedures
The primary route for the disposal of this compound involves collection and transfer to a professional hazardous waste management service.
-
Segregation and Storage :
-
Store waste this compound in a designated, properly labeled, and securely sealed container.[4]
-
The container must be compatible with the chemical to prevent any reaction or degradation.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
-
Waste Collection :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Provide the EHS department with a detailed and accurate description of the waste, including the full chemical name and quantity.
-
-
Documentation :
-
Complete all necessary waste disposal forms as required by your institution and local regulatory bodies.
-
-
Professional Disposal :
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and empty containers, must also be disposed of as hazardous waste.
-
Solid Waste : Collect contaminated items like gloves and wipes in a clearly labeled, sealed container separate from other waste streams.[6]
-
Empty Containers : Even if a container appears empty, it may still contain chemical residue. These containers should be collected for hazardous waste disposal.[7] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required, with the rinsate collected as hazardous waste.[7]
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately clear the area and ensure there is adequate ventilation.
-
Don PPE : Before addressing the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Containment : Prevent the spill from spreading or entering any drains.
-
Cleanup :
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.
-
For liquid spills, use an inert absorbent material, such as sand or vermiculite, to soak up the spill.[3] Collect the absorbent material and place it in a sealed container for hazardous waste disposal.
-
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials for disposal as hazardous waste.
Decision-Making Flowchart for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. Aromatic Amine Pollution → Term [pollution.sustainability-directory.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. vumc.org [vumc.org]
Personal protective equipment for handling Methyl 2-amino-5-hydroxy-4-methoxybenzoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-amino-5-hydroxy-4-methoxybenzoate. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Recommended Equipment | Specifications |
| Eye & Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves for integrity before use. |
| Laboratory coat | Long-sleeved to prevent skin contact. | |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when engineering controls are inadequate to maintain exposure below permissible limits. |
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Handling, Storage, and Disposal
Adherence to proper handling, storage, and disposal protocols is critical for laboratory safety.
| Aspect | Protocol |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols.[1] Wash hands thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.[2] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.[2] Store in a locked-up area.[1] |
| Disposal | Dispose of contents and container to an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[1][3] |
| Spill Response | For small spills, use appropriate absorbent material and dispose of it in a sealed container. For large spills, evacuate the area and follow emergency procedures. Prevent spilled material from entering drains or waterways. |
Safe Handling Workflow: Experimental Protocol
Follow this step-by-step protocol to ensure the safe handling of this compound during laboratory experiments.
-
Preparation:
-
Confirm that a certified chemical fume hood is available and functioning correctly.
-
Ensure safety showers and eyewash stations are accessible and unobstructed.[3]
-
Gather all necessary laboratory equipment and chemical reagents.
-
Review the experimental protocol and this safety guide.
-
-
Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear appropriate chemical-resistant gloves.
-
Don chemical safety goggles.
-
-
Chemical Handling:
-
Conduct all manipulations of the solid or solutions of this compound inside a chemical fume hood.
-
Weigh the solid material carefully to avoid generating dust.
-
Keep the container sealed when not in use.
-
-
Post-Experiment Procedures:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Properly label and store any remaining chemical in a designated, secure location.
-
Dispose of all chemical waste and contaminated materials according to the established disposal plan.
-
-
PPE Doffing and Hygiene:
-
Remove gloves using the proper technique to avoid contaminating your hands.
-
Remove your lab coat.
-
Remove safety goggles.
-
Wash your hands thoroughly with soap and water.
-
Safe Handling Workflow Diagram
Caption: A procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
